Mechanism of Formation & Causality in Experimental Design
As a Senior Application Scientist overseeing forced degradation and impurity profiling, I have designed this whitepaper to address the analytical bottlenecks associated with the structural elucidation of API degradants....
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing forced degradation and impurity profiling, I have designed this whitepaper to address the analytical bottlenecks associated with the structural elucidation of API degradants. Accurate characterization of impurities is not merely a regulatory mandate (ICH Q3A/Q3B); it is a fundamental requirement for understanding drug stability and toxicity.
Among the degradation products of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, N-oxides—specifically Nevirapine N10-oxide—represent a critical class of oxidative degradants 1. Because Nevirapine possesses multiple nitrogen centers, distinguishing between its regioisomeric N-oxides (N1-oxide vs. N10-oxide) requires a rigorous, self-validating analytical framework.
Nevirapine (C₁₅H₁₄N₄O) contains four distinct nitrogen atoms. The causality behind its specific degradation pathway lies in its electronic structure:
Diazepine Nitrogens (N5, N11): The lone pairs on these nitrogens are delocalized into the adjacent carbonyl (amide-like) and aromatic systems. This steric hindrance and lack of electron density render them non-nucleophilic.
Pyridine Nitrogens (N1, N10): These nitrogens retain localized lone pairs in sp² orbitals, making them highly susceptible to electrophilic attack by reactive oxygen species 2.
When subjected to oxidative stress, the molecule readily forms N-oxides. The experimental logic dictates that we must first use High-Resolution Mass Spectrometry (HRMS) to confirm the addition of an oxygen atom (+16 Da) and rule out C-hydroxylation via MS/MS fragmentation. Only after the N-oxide functional group is validated do we deploy Nuclear Magnetic Resonance (NMR) spectroscopy to assign the exact regiochemistry (N10 vs. N1) 3. This creates a closed-loop, self-validating system where no alternative structural possibility can exist.
Experimental Protocols: A Self-Validating System
Protocol A: Oxidative Forced Degradation and Isolation
Causality: Elevated temperature and peroxide concentration accelerate reaction kinetics to yield sufficient degradant mass for downstream NMR, while quenching prevents complete molecular fragmentation 4.
Sample Preparation: Dissolve 50 mg of Nevirapine API in 50 mL of Methanol:Water (50:50, v/v).
Oxidative Stress: Add 5 mL of 3% H₂O₂. Incubate the solution at 60°C for 24 hours in a sealed vessel.
Quenching: Add 1.0 M Sodium Thiosulfate (Na₂S₂O₃) dropwise until peroxide test strips indicate 0 ppm to halt the reaction.
Preparative HPLC: Inject the mixture onto a preparative C18 column. Elute using a gradient of 0.1% formic acid in water and acetonitrile. Collect the fraction corresponding to the +16 Da mass shift and lyophilize to a solid powder.
Protocol B: LC-HRMS and MS/MS Profiling
Causality: MS/MS fragmentation differentiates N-oxides from hydroxylated species. N-oxides characteristically lose a neutral oxygen atom (-16 Da), whereas C-hydroxylated aromatic rings lose water (-18 Da).
Ionization: Reconstitute 1 mg of the isolated solid in 1 mL of methanol. Inject into an LC-QTOF-MS operating in positive Electrospray Ionization (+ESI) mode.
Precursor Isolation: Acquire the MS1 spectrum to verify the exact mass of the [M+H]⁺ ion (Theoretical m/z 283.1190).
Collision-Induced Dissociation (CID): Isolate the m/z 283.11 precursor and apply a normalized collision energy (NCE) of 30 eV.
Validation: Monitor the MS/MS spectrum for the diagnostic product ion at m/z 267.12, confirming the loss of oxygen.
Protocol C: NMR Regiochemical Assignment
Causality: The highly electronegative N-oxide oxygen pulls electron density from the adjacent pyridine ring, resulting in a strong deshielding effect (downfield shift) on the alpha and gamma protons. Mapping these shifts identifies which pyridine ring was oxidized.
Sample Preparation: Dissolve 5 mg of the validated N-oxide in 600 µL of DMSO-d₆.
1D ¹H NMR: Acquire a proton spectrum at 600 MHz.
Spectral Comparison: Overlay the spectrum with parent Nevirapine. If the protons on the unsubstituted pyridine ring (H-7, H-8, H-9) exhibit a downfield shift of +0.20 to +0.55 ppm, the structure is unambiguously assigned as Nevirapine N10-oxide.
Quantitative Data Summaries
Table 1: High-Resolution Mass Spectrometry (HRMS) & CID Data
The following diagram maps the self-validating logic used to isolate and confirm the N10-oxide regioisomer, ensuring no false positives occur during structural assignment.
Fig 1. Self-validating analytical workflow for the unambiguous elucidation of Nevirapine N10-oxide.
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries. National Institutes of Health (PMC).
Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts. Toxicology Research (RSC Publishing).
Synthesis and Characterization of Nevirapine N-Oxide Impurities: A Mechanistic and Methodological Guide
Introduction: The Imperative of Impurity Profiling In the lifecycle of antiretroviral drug development, rigorous impurity profiling is mandated by ICH Q3A(R2) and Q1A(R2) guidelines. Nevirapine (NVP), a non-nucleoside re...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Impurity Profiling
In the lifecycle of antiretroviral drug development, rigorous impurity profiling is mandated by ICH Q3A(R2) and Q1A(R2) guidelines. Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), exhibits specific vulnerabilities to oxidative stress. During formulation, storage, or forced degradation studies, NVP is prone to N-oxidation, yielding Nevirapine N-oxide.
Understanding the synthetic preparation of this specific impurity is critical for researchers developing stability-indicating HPLC methods[1], conducting toxicological assessments, or mapping the metabolic pathways of NVP[2]. This whitepaper provides an authoritative, causality-driven guide to the targeted synthesis, isolation, and characterization of Nevirapine N-oxide.
Mechanistic Rationale: Reagent Selection and Causality
Nevirapine (11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one) contains multiple nitrogen centers. The regioselectivity of oxidation depends heavily on the electronic environment and steric hindrance of these heteroatoms.
Why m-CPBA over Hydrogen Peroxide for Preparative Synthesis?
While 3%
H2O2
is the industry standard for analytical-scale forced degradation (typically reacting for 4 hours at room temperature), it is suboptimal for preparative-scale impurity synthesis. Aqueous
H2O2
often leads to complex mixtures of over-oxidized products, including phenolic derivatives and quinone-imines linked to NVP-induced hepatotoxicity[2][3].
For targeted synthetic preparation, meta-Chloroperoxybenzoic acid (m-CPBA) is the reagent of choice[4].
Causality: m-CPBA is soluble in aprotic organic solvents (e.g., Dichloromethane), allowing for precise stoichiometric control and low-temperature execution (0°C). This kinetic control prevents the over-oxidation of the diazepinone nitrogen and limits pyridine ring contraction events[3], directing the electrophilic oxygen transfer specifically to the more electron-rich, less sterically hindered pyridine nitrogen.
Figure 1: Divergent oxidative pathways of Nevirapine based on reagent selection.
Preparative Protocol: Self-Validating Synthesis of Nevirapine N-Oxide
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Each critical phase contains an embedded analytical checkpoint to verify the success of the step before proceeding.
Reagents and Materials
Nevirapine API (>99% purity)
m-CPBA (≤77% purity, remainder m-CBA and water)[4]
Dichloromethane (DCM), anhydrous
10% Aqueous Sodium Thiosulfate (
Na2S2O3
)
Saturated Aqueous Sodium Bicarbonate (
NaHCO3
)
Potassium Iodide (KI) starch indicator paper
Step-by-Step Methodology
Phase 1: Dissolution and Temperature Control
Charge a flame-dried round-bottom flask with 1.0 g (3.75 mmol) of Nevirapine.
Add 20 mL of anhydrous DCM and stir until complete dissolution is achieved.
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.
Causality: The 0°C environment suppresses the activation energy required for secondary oxidations, ensuring mono-N-oxidation.
Phase 2: Controlled Oxidation
4. Dissolve 1.1 equivalents of m-CPBA (approx. 0.92 g, accounting for 77% active reagent) in 10 mL of DCM.
5. Add the m-CPBA solution dropwise to the NVP solution over 30 minutes via an addition funnel.
6. Maintain stirring at 0°C for 2 hours, then allow it to slowly warm to room temperature for an additional 1 hour.
Validation Checkpoint 1 (Reaction Completion): Spot the reaction mixture on a Silica Gel 60 F254 TLC plate (Eluent: 9:1 DCM:MeOH). Visualize under 254 nm UV light. The disappearance of the high-Rf NVP spot and the appearance of a distinct, lower-Rf spot confirms the formation of the more polar N-oxide.
Phase 3: Quenching and Workup
7. Quench the reaction by adding 15 mL of 10% aqueous
Na2S2O3
and stir vigorously for 15 minutes.
Validation Checkpoint 2 (Safety & Quench): Dip a KI-starch paper into the aqueous layer. A lack of blue-black discoloration validates the complete destruction of residual peracids.
Transfer to a separatory funnel and collect the organic (bottom) layer.
Wash the organic layer with saturated
NaHCO3
(3 × 20 mL).
Causality: m-CPBA reduces to meta-chlorobenzoic acid (m-CBA) during the reaction. The mild base (
NaHCO3
) deprotonates m-CBA, rendering it water-soluble and effectively partitioning it into the aqueous waste.
Phase 4: Isolation
10. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
11. Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes to yield pure Nevirapine N-oxide.
Figure 2: Self-validating synthetic workflow for Nevirapine N-oxide preparation.
Quantitative Data Presentation
To integrate this synthesized impurity into a stability-indicating HPLC method[1], analysts must understand its chromatographic behavior relative to the parent API. Table 1 summarizes typical optimization parameters, while Table 2 outlines the analytical characterization profile.
Table 1: Optimization of Oxidation Conditions for NVP N-Oxide
Oxidant
Solvent
Temp (°C)
Time (h)
Conversion (%)
Purity of Crude (%)
3%
H2O2
(aq)
Acetonitrile/Water
25
4.0
~15% (Analytical)
Complex mixture
m-CPBA (1.1 eq)
Dichloromethane
0 to 25
3.0
>95%
>85%
m-CPBA (2.0 eq)
Dichloromethane
25
12.0
>98%
<60% (Over-oxidation)
Table 2: Analytical Characterization Profile
Analytical Technique
Expected Result for NVP N-Oxide
Rationale / Causality
HPLC (C18 Column)
Relative Retention Time (RRT) ≈ 0.85
The N-O dipole increases molecular polarity, reducing retention time on reverse-phase columns compared to NVP (RRT = 1.00).
LC-MS (ESI+)
m/z
283.1
[M+H]+
Addition of one oxygen atom (+16 Da) to the parent NVP mass (
m/z
267.1).
1
H-NMR (DMSO-
d6
)
Downfield shift of pyridine protons
The electronegative oxygen deshields the adjacent protons on the oxidized pyridine ring.
Conclusion
The deliberate synthesis of Nevirapine N-oxide using m-CPBA provides a high-yield, high-purity reference standard essential for pharmaceutical quality control. By utilizing a self-validating protocol grounded in kinetic temperature control and rigorous chemical quenching, researchers can reliably generate this critical impurity without the confounding variables introduced by aqueous peroxide degradation pathways.
References
Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine
PubMed (National Institutes of Health)[Link]
Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction
MDPI[Link]
Forced Degradation Studies of Nevirapine and the Plausibility of N-Oxide Formation
An In-Depth Technical Guide: Introduction: The Imperative of Stress Testing in Drug Development Nevirapine (NVP), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the combination thera...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide:
Introduction: The Imperative of Stress Testing in Drug Development
Nevirapine (NVP), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the combination therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Its efficacy and safety are intrinsically linked to its chemical stability. The journey of a drug substance from synthesis to a stable, marketable drug product is paved with rigorous testing, among which forced degradation studies are paramount. These studies, mandated by regulatory bodies under guidelines such as the International Council for Harmonisation's (ICH) Q1A(R2), are the deliberate and controlled "stress tests" of a drug substance.[2][3] They are not designed to determine shelf-life but to achieve several critical objectives:
Elucidation of Degradation Pathways: To understand how the molecule breaks down under exaggerated environmental conditions.
Identification of Degradation Products: To isolate and characterize potential impurities that could form during storage and handling.
Development of Stability-Indicating Methods: To create and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate the intact drug from its degradation products, thus proving the method's specificity.[4]
Informing Formulation and Packaging: To guide the development of a stable dosage form and select appropriate packaging to protect the drug from adverse conditions.[5]
This guide provides a detailed technical framework for conducting forced degradation studies on Nevirapine. It synthesizes field-proven protocols with the underlying chemical rationale, focusing on the conditions under which Nevirapine degrades and explores the chemically plausible, though not extensively documented, formation of N-Oxide impurities.
Pillar 1: The Intrinsic Stability Profile of Nevirapine
Forced degradation studies on Nevirapine have revealed a distinct stability profile. The molecule demonstrates significant susceptibility to degradation under acidic, thermal, and certain oxidative conditions.[6][7] Conversely, it shows relative stability under alkaline and photolytic stress, although some degradation can be induced under more vigorous conditions.[6][8] The goal in these studies is not to obliterate the molecule but to induce a target degradation of 5-20%.[2] This range is the "sweet spot" that generates a sufficient quantity of degradants for reliable detection and characterization without rendering the sample unusable.[9]
Pillar 2: Causality-Driven Experimental Protocols
A robust forced degradation study is built on a foundation of logical, causality-driven experimental design. It is not merely about exposing the drug to harsh conditions but about understanding why specific stressors are chosen and how they are expected to impact the molecular structure.
Experimental Workflow: A Systematic Approach
The process follows a logical sequence to ensure data integrity and reproducibility. Each step, from preparation to analysis, is critical for a successful study.
Caption: A typical workflow for conducting forced degradation studies.
Acidic Hydrolysis
Rationale & Causality: Nevirapine's structure contains several basic nitrogen atoms within its dipyridodiazepinone core. In a strongly acidic medium, these nitrogens can be protonated, increasing the molecule's polarity and susceptibility to nucleophilic attack by water. This can lead to the hydrolysis and cleavage of the diazepine ring, resulting in significant degradation.
Protocol:
Dissolve Nevirapine in a suitable solvent to prepare a stock solution (e.g., 1 mg/mL).
Transfer an aliquot to a flask and add an equal volume of a strong acid, such as 2 N hydrochloric acid.[8]
Heat the mixture at a controlled temperature, typically around 80°C, for up to 8 hours.[6][8]
Withdraw samples at appropriate time intervals.
Immediately cool the sample and neutralize it with a suitable base (e.g., 2 N NaOH) to halt the degradation reaction.
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Expected Degradants: Studies have identified a major acid degradation product as 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid , resulting from the hydrolytic cleavage of the seven-membered diazepine ring.[6]
Alkaline Hydrolysis
Rationale & Causality: Compared to acidic conditions, Nevirapine is considerably more stable in a basic medium. The absence of protonation on the ring nitrogens makes the molecule less susceptible to nucleophilic attack. Degradation, if it occurs, would proceed through a different mechanism, potentially involving the amide functionality, but this requires more forcing conditions.
Protocol:
To a stock solution of Nevirapine, add a strong base, such as 0.1 M sodium hydroxide.[10]
Heat the solution at a moderate temperature (e.g., 40°C) for several hours (e.g., 4 hours).[10]
Withdraw samples, cool, and neutralize with a suitable acid (e.g., 0.1 M HCl).
Dilute the neutralized sample with the mobile phase for analysis.
Expected Degradants: Most studies report that Nevirapine is highly resistant to degradation under common alkaline stress conditions, with no significant degradants formed.[1][6]
Oxidative Degradation & N-Oxide Formation
Rationale & Causality: Oxidizing agents like hydrogen peroxide (H₂O₂) introduce reactive oxygen species that can attack electron-rich centers in a molecule. The Nevirapine structure contains tertiary amine nitrogens within its heterocyclic ring system. These nitrogens are nucleophilic and are chemically plausible sites for oxidation, which would lead to the formation of N-Oxides. While the metabolic oxidation of Nevirapine to hydroxylated derivatives is well-documented, the formation of N-Oxides under chemical stress is a distinct and highly probable pathway.[11][12]
Focus on N10-Oxide Formation: The nitrogen atom at position 10 (N10) of the diazepine ring is a tertiary amine and a prime candidate for oxidation. The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic oxygen of the peroxide.
Caption: Proposed oxidation of Nevirapine to its N10-Oxide derivative.
Protocol:
To a stock solution of Nevirapine, add a solution of 3-6% hydrogen peroxide.[8][10]
Keep the mixture at room temperature, protected from light, for up to 24 hours.[1][8]
Withdraw samples at defined intervals. The reaction can be quenched by significant dilution with the mobile phase.
Analyze the sample directly by HPLC.
Expected Degradants: While several studies confirm degradation under oxidative stress, the primary reported degradants are often hydroxylated species.[7][12] The formation of N-Oxides is a chemically sound hypothesis, but these products may be minor or require specific analytical conditions to be resolved and identified.
Thermal Degradation
Rationale & Causality: Heat provides the activation energy for chemical reactions. In the solid state, it can induce decomposition, phase changes, or reactions with atmospheric oxygen. In solution, it accelerates hydrolysis and other degradation pathways. Nevirapine has been shown to be labile to thermal stress.[6]
Protocol (Solid State):
Place a thin layer of solid Nevirapine powder in a hot air oven.
Maintain the temperature at a high level, for instance, 105°C or 110°C, for an extended period (e.g., 24 to 48 hours).[6][8]
After exposure, allow the sample to cool.
Dissolve a precisely weighed amount of the stressed powder in a suitable solvent and dilute for HPLC analysis.
Expected Degradants: Thermal degradation can produce a complex mixture of products. One study identified a significant degradant at 110°C, though its structure was not elucidated in the provided abstract.[6]
Photolytic Degradation
Rationale & Causality: Exposure to light, particularly UV radiation, can excite the electrons within the chromophores of the Nevirapine molecule. This absorbed energy can trigger photochemical reactions, leading to degradation. ICH Q1B guidelines specify the required light exposure conditions for photostability testing.[13]
Protocol:
Prepare a solution of Nevirapine (e.g., 1 mg/mL).
Expose the solution in a chemically inert, transparent container to a light source specified by ICH Q1B (providing controlled UV and visible light).
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
After the specified exposure duration, analyze both the exposed sample and the dark control by HPLC.
Expected Degradants: Nevirapine has shown variable sensitivity to light. Some studies report it to be relatively stable, while others observe minor degradation.[1][8] The comparison to a dark control is crucial to differentiate between photolytic and thermal degradation.
Pillar 3: Data Presentation and Analytical Integrity
A stability-indicating method is the cornerstone of analyzing forced degradation samples. This method must be able to resolve the parent Nevirapine peak from all process impurities and degradation products.
Recommended Analytical Technique: RP-HPLC
Methodology: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed.
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5µm) is a common choice.[1]
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol is used.[1][10]
Detection: UV detection is suitable, with wavelengths around 220 nm or 282 nm often used.[5][14]
Analysis: The structural elucidation of unknown degradation products requires more advanced techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides molecular weight and fragmentation data.[7]
Summary of Degradation Behavior
The following table summarizes the typical outcomes of forced degradation studies on Nevirapine based on published literature.
Forced degradation studies of Nevirapine are a fundamental exercise in pharmaceutical science, providing indispensable knowledge about its intrinsic stability. While the drug is notably susceptible to acid and thermal stress, leading to specific, characterizable degradants, its behavior under oxidative stress opens up chemically plausible pathways such as the formation of N-Oxides. A thorough, well-designed stress testing campaign, executed with robust, stability-indicating analytical methods, is not merely a regulatory requirement; it is the bedrock upon which the development of a safe, effective, and stable Nevirapine drug product is built.
References
Development and Validation of Nevirapine- An Anti-Retro Viral Drug by UV-Visible Spectrophotometric Method and Its Degradtion Study. (2019). Indo American Journal of Pharmaceutical Research.
A Comparative Analysis of the Stability of Nevirapine and its Dimeric Impurity. Benchchem.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
ICH GUIDELINES: STRESS DEGRAD
Stability indicating RP-HPLC method for determination of nevirapine in pure and tablet form. Der Pharma Chemica.
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. (2011). PubMed.
DIFFERENTIAL SCANNING MICROCALORIMETRY STUDY OF THERMAL STABILITY OF NEVIRAPINE AND AZIDOTHYMIDINE MIXTURE. AKJournals.
Forced Degradation Studies: Regulatory Considerations and Implement
Pottabathini, V., et al. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry.
Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction. (2012). MDPI.
RP-HPLC method development and stability studies of nevirapine in pharmaceutical dosage form. (2017). International Journal of Pharmacy and Analytical Research.
Stability-indicating UHPLC method for determination of nevirapine in its bulk form and tablets: identification of impurities and degrad
Forced Degradation Study as per ICH Guidelines | Wh
Structures of Nevirapine (1) and its Phase I metabolites.
High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry.
Nevirapine N10-Oxide as a Reference Standard: A Comprehensive Technical Guide for Analytical and Metabolic Profiling
Executive Summary Nevirapine (NVP) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) foundational to antiretroviral therapy for HIV-1[1]. During the lifecycle of the active pharmaceutical ingredient (API...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Nevirapine (NVP) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) foundational to antiretroviral therapy for HIV-1[1]. During the lifecycle of the active pharmaceutical ingredient (API)—from synthesis and formulation to in vivo metabolism—NVP is subjected to various oxidative stressors. The characterization of its degradation products is a strict regulatory requirement. Among these, (CAS: 1027324-99-7) emerges as a critical oxidative impurity and metabolic byproduct[2]. This whitepaper provides an in-depth technical framework for utilizing Nevirapine N10-Oxide as a reference standard, detailing the causality behind its formation and the self-validating analytical methodologies required for its quantification.
Chemical Profiling and Causality of N-Oxidation
Nevirapine's core structure, a dipyridodiazepinone, contains multiple basic nitrogen atoms. Active pharmaceutical ingredients containing amine or pyridine nitrogens are highly prone to degrade into N-oxides under oxidative stress[3].
The Causality of N10-Oxidation:
The N10 position on the pyridine ring possesses a localized electron density that makes it highly susceptible to electrophilic attack. This oxidation can occur via two primary pathways:
In Vitro (Storage/Formulation): Exposure to reactive oxygen species (ROS), atmospheric oxygen, or peroxide impurities in excipients leads to the formation of N10-Oxide over time.
In Vivo (Metabolism): Hepatic cytochromes (specifically CYP3A4 and CYP2B6) metabolize NVP into various hydroxylated and oxidized forms, making N-oxides relevant biomarkers for pharmacokinetic profiling[1][4].
Differentiating Nevirapine N10-Oxide from its positional isomer, Nevirapine N1-Oxide (CAS: 162255-73-4)[3], is a primary analytical challenge that requires high-resolution chromatographic techniques.
Pathway of Nevirapine degradation and metabolism highlighting N10-Oxide formation.
Regulatory Context & Reference Standard Utility
Regulatory agencies, guided by ICH Q2(R1) and Q3A/B frameworks, mandate the identification and quantification of pharmaceutical impurities exceeding the 0.1% threshold. Utilizing high-purity Nevirapine N10-Oxide as a Certified Reference Material (CRM) allows analytical laboratories to:
Establish accurate Relative Retention Times (RRT) and Response Factors (RF).
Validate stability-indicating assays with multi-traceability to pharmacopeial monographs[3][5].
Perform routine quality control (QC) release testing for API and fixed-dose combinations[5].
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mechanistic causality for every experimental choice.
Purpose: To generate Nevirapine N10-Oxide in situ, validating the stability-indicating power of the chromatographic method.
Causality: Hydrogen peroxide (H₂O₂) acts as a rapid surrogate for long-term atmospheric oxidation. Chemical quenching is strictly required to prevent artificial, on-column oxidation during the HPLC run.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10.0 mg of Nevirapine API and dissolve it in 5.0 mL of HPLC-grade Methanol (NVP exhibits poor aqueous solubility).
Stress Induction: Add 1.0 mL of 3% v/v H₂O₂ to the solution.
Incubation: Seal the vial and incubate at 60°C for 24 hours in a dark environment (to isolate oxidative stress from photolytic degradation).
Quenching (Self-Validation Checkpoint): Add 1.0 mL of 0.1 M Sodium Thiosulfate.
Causality: Thiosulfate reduces residual H₂O₂ to water. Failing to quench this reaction allows continuous oxidation inside the autosampler, yielding non-reproducible, falsely elevated N-oxide peaks.
Dilution: Dilute to a final volume of 10.0 mL with Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Protocol 2: RP-HPLC Method Validation for N10-Oxide Quantification
Purpose: To separate and quantify N10-Oxide against the parent NVP and other related compounds.
Causality: The addition of the N-oxide oxygen significantly increases the polarity of the molecule compared to the parent NVP. Therefore, in Reversed-Phase HPLC (RP-HPLC), Nevirapine N10-Oxide will elute before Nevirapine.
Step-by-Step Methodology:
Column Selection: Use a C18 column (250 mm × 4.6 mm, 5 µm).
Causality: The highly hydrophobic stationary phase provides optimal retention and theoretical plates for the aromatic dipyridodiazepinone rings.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Acetate buffer adjusted to pH 5.0 with glacial acetic acid.
Causality: Maintaining a pH of 5.0 ensures the basic nitrogens are in a consistent, neutral ionization state, preventing peak tailing and retention time drift.
Mobile Phase B: 100% Acetonitrile.
Gradient Elution: Start at 90% A / 10% B, ramping linearly to 40% A / 60% B over 20 minutes.
Detection: Set the UV/Vis detector to 220 nm (the optimal absorbance for the dipyridodiazepinone chromophore).
System Suitability Testing (SST): Inject a resolution mixture containing 10 µg/mL NVP and 1 µg/mL Nevirapine N10-Oxide reference standard[2].
Self-Validation Checkpoint: The resolution (
Rs
) between N10-Oxide and NVP must be
≥2.0
. If
Rs<2.0
, decrease the initial Acetonitrile concentration by 5% to increase the retention of the polar N-oxide.
Step-by-step RP-HPLC analytical workflow for Nevirapine N10-Oxide validation.
Quantitative Data & Specifications
Table 1: Physicochemical Properties of Nevirapine and its N-Oxides
Compound
CAS Number
Molecular Formula
Relative Polarity
Expected HPLC Elution Order
Nevirapine N10-Oxide
1027324-99-7
C₁₅H₁₄N₄O₂
High
1 (Earliest)
Nevirapine N1-Oxide
162255-73-4
C₁₅H₁₄N₄O₂
High
2
Nevirapine (API)
129618-40-2
C₁₅H₁₄N₄O
Low
3 (Latest)
Table 2: ICH Q2(R1) Method Validation Parameters for N10-Oxide
Validation Parameter
Acceptance Criteria
Scientific Justification
Specificity
No interference at N10-Oxide RT
Ensures diluents and parent API do not co-elute.
Linearity
R²
≥
0.999 (0.05% to 1.5% of API)
Confirms detector response is proportional to concentration.
Accuracy (Recovery)
95.0% – 105.0%
Validates the extraction and chemical quenching efficiency.
Limit of Quantitation
Signal-to-Noise (S/N)
≥
10
Guarantees reliable detection below the 0.1% reporting threshold.
Conclusion
Nevirapine N10-Oxide is more than a mere degradation artifact; it is a critical biomarker of oxidative stress in pharmaceutical formulations and a key metabolite in pharmacokinetic profiling. By utilizing high-purity reference standards and implementing self-validating, mechanistically sound analytical protocols, drug development professionals can ensure the safety, efficacy, and strict regulatory compliance of Nevirapine-based therapeutics.
References
Title : Nevirapine Impurities and Related Compound
Source : Veeprho
URL : [Link]
Title : Nevirapine (NVP) - Potential Interactions
Source : HIV Drug Interactions
URL :[Link]
Mechanistic Pathways and Analytical Isolation of Nevirapine N10-Oxide Under Oxidative Stress
Executive Summary Nevirapine (NVP), a widely prescribed non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1, exhibits specific vulnerabilities to environmental and biological stressors [1]. While its primary...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Nevirapine (NVP), a widely prescribed non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1, exhibits specific vulnerabilities to environmental and biological stressors [1]. While its primary metabolic pathways involve cytochrome P450-mediated hydroxylation, formulation stability studies reveal distinct degradation profiles under forced oxidative stress. The formation of Nevirapine N10-Oxide (CAS 1027324-99-7) represents a critical pathway when the active pharmaceutical ingredient (API) is exposed to reactive oxygen species (ROS) or peroxide-based excipient impurities [2].
This technical guide dissects the causality of N10-oxidation, establishes a self-validating experimental protocol for its generation and isolation, and provides the quantitative analytical framework required for stability-indicating assays.
Mechanistic Causality: The Oxidation of Nevirapine
Nevirapine is structurally defined as 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one. The dipyridodiazepine core contains multiple heteroatoms, but the pyridine nitrogens are particularly susceptible to electrophilic attack by oxygen under specific conditions.
The N10-Oxidation Pathway
Under oxidative stress (e.g., exposure to
H2O2
or organic peroxides), the unshared electron pair on the pyridine nitrogen at the 10-position acts as a nucleophile. The peroxide oxygen, polarized by the adjacent leaving group, undergoes nucleophilic attack by the pyridine nitrogen, forming an intermediate complex that resolves into the stable N-oxide (Nevirapine N10-Oxide).
Unlike biological Phase I metabolism which primarily yields phenolic derivatives (e.g., 2-, 3-, 8-, and 12-hydroxynevirapine) that can further oxidize to reactive quinone-imines [3], the abiotic N10-oxidation is a direct consequence of formulation microenvironments or forced degradation conditions.
Figure 1: Mechanistic divergence of Nevirapine under abiotic oxidative stress versus biological metabolism.
Experimental Protocol: Forced Degradation and Isolation
To study the N10-Oxide, we must employ a self-validating forced degradation workflow. This protocol ensures that the observed degradation is strictly a function of oxidative stress, utilizing orthogonal controls to rule out thermal or hydrolytic artifacts [1].
Step-by-Step Methodology
Step 1: Preparation of the API Matrix
Action: Dissolve 10 mg of high-purity Nevirapine reference standard in 10 mL of a co-solvent mixture (Methanol:Water, 50:50 v/v) to ensure complete solvation.
Causality: NVP has poor aqueous solubility. Methanol acts as a wetting agent and organic modifier, preventing API precipitation when the aqueous stressor is introduced.
Step 2: Introduction of Oxidative Stress
Action: Add 1.0 mL of 30%
H2O2
to the API solution. Prepare a parallel control sample using 1.0 mL of HPLC-grade water instead of peroxide.
Causality: 30%
H2O2
provides an aggressive oxidative environment to force the generation of the N10-Oxide within a practical timeframe (24-48 hours). The water control validates that degradation is not caused by the solvent system.
Step 3: Thermal Acceleration and Quenching
Action: Incubate both solutions at 60°C in a dark environment for 24 hours. Post-incubation, quench the reaction by adding 0.5 mL of 10% sodium thiosulfate (
Na2S2O3
).
Causality: The Arrhenius equation dictates that elevated temperature accelerates the reaction kinetics. The dark environment prevents confounding photolytic degradation. Sodium thiosulfate reduces unreacted peroxide, halting the oxidation precisely at 24 hours to ensure reproducible quantitative sampling.
Action: Filter the quenched sample through a 0.22 µm PTFE syringe filter. Inject onto a C18 Preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm) using a gradient of 0.1% Formic Acid in Water and Acetonitrile.
Causality: Formic acid maintains the N10-Oxide in a consistent ionization state, ensuring sharp peak shapes. The gradient elution separates the more polar N10-Oxide from the unreacted NVP parent peak.
Figure 2: Self-validating experimental workflow for the generation and isolation of Nevirapine N10-Oxide.
Analytical Characterization & Quantitative Data
Once isolated, the structure must be confirmed via LC-HRMS (High-Resolution Mass Spectrometry). The parent NVP has a nominal mass of 266.11 Da (
C15H14N4O
). The N10-Oxide exhibits a mass shift of +15.99 Da, corresponding to the addition of one oxygen atom (
C15H14N4O2
, exact mass ~282.11 Da) [2].
Comparative Degradation Profile
The table below summarizes typical quantitative yields of Nevirapine degradation products under various ICH-aligned stress conditions, highlighting the specificity of the N10-Oxide to oxidative environments [1].
Stress Condition
Reagent / Environment
Time / Temp
% NVP Remaining
Primary Degradant
% Degradant Yield
Control
Water / Methanol
24h / 60°C
99.8%
None
< 0.1%
Oxidative
30%
H2O2
24h / 60°C
82.4%
N10-Oxide
14.2%
Acidic
2N HCl
8h / 80°C
79.1%
Acid Degradant*
14.4%
Thermal
Solid State
24h / 110°C
83.5%
Thermal Degradant
9.9%
Photolytic
UV/Vis Light
1.2M lux hours
99.5%
None
< 0.5%
*Note: Acid degradation primarily yields 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid, a distinct pathway from oxidation [1].
Implications for Drug Development
The propensity of Nevirapine to form the N10-Oxide under oxidative stress necessitates stringent control strategies during formulation. Excipients such as povidone or polyethylene glycols (PEGs), which are known to contain trace hydroperoxides, can induce N10-oxidation over the drug product's shelf life. Consequently, formulation scientists must screen excipients for peroxide value (PV) and consider the incorporation of antioxidant stabilizers (e.g., BHT or ascorbic acid) to mitigate this specific degradation pathway.
References
Pottabathini, V., Gugulothu, V., Kaliyaperumal, M. and Battu, S. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7, 663-678.[Link]
Antunes, A. M. M., et al. (2010). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. Organic & Biomolecular Chemistry, 8(4), 824-831.[Link]
Protocols & Analytical Methods
Method
Application Note: High-Throughput UPLC Method for the Separation and Quantification of Nevirapine and its N-Oxide Impurities
Executive Summary Nevirapine (NVP) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1. During its synthesis, formulation, and shelf-life, Nevirapine is susceptible to...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Nevirapine (NVP) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1. During its synthesis, formulation, and shelf-life, Nevirapine is susceptible to oxidative degradation, leading to the formation of various impurities, most notably Nevirapine N-oxides. Traditional United States Pharmacopeia (USP) monographs rely on isocratic High-Performance Liquid Chromatography (HPLC) methods that require up to 80 minutes per run due to the strong retention of late-eluting impurities1[1].
This application note details a modernized Ultra-Performance Liquid Chromatography (UPLC) protocol. By leveraging sub-2 µm particle chemistry and ballistic gradient elution, this method reduces the analysis time to under 3 minutes while exceeding International Council for Harmonisation (ICH) sensitivity requirements.
Mechanistic Insights: The Formation and Significance of N-Oxides
Understanding the chemical causality behind impurity formation is critical for robust method development. Nevirapine contains a tertiary amine within its diazepine ring system, which is highly susceptible to electron transfer oxidation2[2].
Oxidative Degradation : Exposure to peroxides, trace heavy metals (e.g., Fe³⁺, Cu²⁺), or environmental oxidative stress during manufacturing can catalyze the formation of Nevirapine N-oxides[2].
Toxicological Relevance : In vivo, N-oxides are not merely benign byproducts. Research indicates that N-oxide metabolites can act as substrates for sulfotransferases (SULTs) in the skin. This enzymatic pathway generates reactive benzylic sulfates that covalently bind to cellular proteins, a primary mechanism hypothesized to trigger severe idiosyncratic skin rashes associated with Nevirapine and similar compounds.
Caption: Mechanistic pathway of Nevirapine N-oxide formation via chemical degradation and in vivo metabolism.
Chromatographic Method Rationale & Causality
Transitioning from HPLC to UPLC requires specific chemical and physical adjustments to maintain system integrity and resolution:
Column Chemistry : The method utilizes a C18 column with 1.7 µm or 1.8 µm particles (e.g., Syncronis C18 or Acquity HSS-T3). According to the Van Deemter equation, sub-2 µm particles minimize eddy diffusion and mass transfer resistance, allowing for high flow rates without a loss in theoretical plates 3[3].
Buffer Optimization : The traditional USP method uses 25 mM Ammonium Acetate. In a ballistic gradient reaching 80% Acetonitrile, 25 mM buffer risks precipitation. We reduce this to 10 mM Ammonium Acetate (pH 5.0) to guarantee solubility and system stability while maintaining sufficient buffering capacity for the ionizable amines[1].
Wavelength Shift : The USP method monitors UV absorbance at 220 nm. However, during a steep organic gradient, the changing refractive index and absorbance of Acetonitrile cause severe baseline drift at 220 nm. Shifting the detection to 240 nm eliminates this drift, ensuring accurate integration of low-level N-oxide impurities[1].
Experimental Protocol: Self-Validating Workflow
To ensure trustworthiness, this protocol is designed as a self-validating system. The workflow incorporates mandatory System Suitability Testing (SST) to verify performance prior to sample analysis.
Materials and Reagents
API & Standards : Nevirapine Anhydrous (USP Standard), Nevirapine N-Oxide, Impurities A, B, and C.
Solvents : LC-MS Grade Acetonitrile (ACN), Ultra-pure water (18.2 MΩ∙cm).
Buffer : 10 mM Ammonium Acetate, adjusted to pH 5.0 with glacial acetic acid.
Sample Preparation
Diluent Preparation : Prepare a mixture of 10 mM Ammonium Acetate and Acetonitrile (90:10, v/v).
Stock Solution : Dissolve 10.0 mg of Nevirapine API in 1.0 mL of pure Acetonitrile to ensure complete solubilization of the hydrophobic core.
Working Sample : Dilute the stock solution with the diluent to a final API concentration of 0.66 mg/mL.
Spiked SST Standard : Spike the working sample with 0.05% (w/w) of Nevirapine N-Oxide and Impurity B to create the resolution standard.
UPLC Chromatographic Conditions
Parameter
Specification
Column
C18, 2.1 × 100 mm, 1.7 µm (e.g., Syncronis C18)
Mobile Phase A
10 mM Ammonium Acetate in Water (pH 5.0)
Mobile Phase B
100% Acetonitrile
Flow Rate
0.5 mL/min
Column Temperature
40 °C
Injection Volume
1.0 µL
Detection
DAD at 240 nm (Data collection rate: 100 Hz)
Table 1: Ballistic Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.00
90
10
Initial
1.20
20
80
Linear
1.80
20
80
Isocratic hold
1.81
90
10
Return to initial
2.80
90
10
Re-equilibration
Step-by-Step Execution & System Validation
System Purge and Equilibration : Purge pumps with Mobile Phases A and B. Equilibrate the column at initial conditions (90% A / 10% B) for 10 column volumes until the baseline is stable.
Blank Injection (Self-Validation Step 1) : Inject 1.0 µL of diluent. Acceptance Criteria: No peaks interfering with the retention times of Nevirapine or its N-oxides (Signal-to-Noise < 3 at expected RTs).
SST Injection (Self-Validation Step 2) : Inject the Spiked SST Standard. Acceptance Criteria: The resolution (
Rs
) between Nevirapine and closely eluting impurities (e.g., Impurity B and N-Oxide) must be
≥2.0
. The tailing factor for the Nevirapine peak must be
≤1.5
.
Sample Analysis : Inject unknown samples.
Bracketing : Re-inject the SST Standard every 10 samples to verify that retention time drift remains
≤2.0%
.
Caption: UPLC analytical workflow for the rapid separation and detection of Nevirapine and its N-oxide impurities.
Data Presentation & Expected Outcomes
By employing the ballistic gradient, all relevant impurities, including the highly retained Impurity C and the polar N-oxides, elute within 1.2 minutes. The total cycle time, including column re-equilibration, is 2.8 minutes[1].
Table 2: Expected Chromatographic Performance
Compound
Expected RT (min)
Relative RT (RRT)
Resolution (
Rs
)
Limit of Quantitation (LOQ)
Related Compound A
0.55
0.65
N/A
0.010%
Nevirapine N-Oxide
0.72
0.85
> 2.5
0.012%
Nevirapine (API)
0.85
1.00
> 2.0
0.008%
Related Compound B
0.98
1.15
> 2.0
0.015%
Impurity C
1.18
1.39
> 5.0
0.012%
Note: The ICH reporting threshold for Nevirapine impurities (based on a 400 mg/day dosage) is 0.05%. This UPLC method achieves LOQs well below this threshold (down to 0.008% relative area), ensuring strict regulatory compliance[1].
Conclusion
The transition from legacy HPLC to UPLC for Nevirapine impurity profiling represents a paradigm shift in pharmaceutical quality control. By understanding the chemical behavior of Nevirapine N-oxides and adjusting chromatographic parameters accordingly (e.g., reducing buffer concentration, shifting UV wavelength, and utilizing sub-2 µm particles), laboratories can achieve a self-validating, high-throughput method. This protocol reduces analysis time by over 95% compared to the USP monograph while providing superior sensitivity and resolution for critical oxidative degradation products.
References
Simultaneous Quantification of Nevirapine and Low-Level Impurities
Source: LCMS.cz (Thermo Fisher Application Brief)
URL:[Link]
Identification of Pharmaceutical Impurities
Source: United States Patent and Trademark Office (USPTO)
URL:[Link]
Potential Involvement of Sulfotransferase in the Mechanism of Lamotrigine-induced Skin Rash
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Nevirapine N10-Oxide
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analyte: Nevirapine N10-Oxide (CAS 1027324-99-7) Introduction & Scientific Rationale Nevirapine (NVP) is a p...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Matrix: Human Plasma
Analyte: Nevirapine N10-Oxide (CAS 1027324-99-7)
Introduction & Scientific Rationale
Nevirapine (NVP) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) extensively used in antiretroviral therapy for HIV-1[1]. Following administration, NVP undergoes significant hepatic biotransformation mediated by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6). This metabolic cascade produces several hydroxylated species and N-oxides[2]. Among these, Nevirapine N10-Oxide serves as a critical oxidative metabolite and a key degradation product under oxidative stress[3].
Quantifying Nevirapine N10-Oxide is essential for comprehensive pharmacokinetic profiling, assessing active pharmaceutical ingredient (API) stability, and investigating drug-induced toxicities[3]. While traditional HPLC-UV methods can detect major phase I metabolites, they lack the sensitivity required for trace-level quantification in complex biological matrices[2]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard, offering unparalleled selectivity, lower limits of quantification (LLOQ), and high-throughput capabilities[1][4].
Experimental Design & Causality (E-E-A-T)
As a bioanalytical scientist, developing a robust protocol requires understanding the why behind each methodological choice to ensure a self-validating system:
Sample Preparation Strategy: We utilize Protein Precipitation (PPT) with acetonitrile rather than Solid Phase Extraction (SPE). Acetonitrile effectively denatures plasma proteins and disrupts protein-metabolite binding, yielding a clean extract with >90% recovery[1]. This approach is favored for its simplicity, speed, and minimal analyte loss, which is critical when handling potentially unstable N-oxide metabolites.
Chromatographic Separation: A sub-2-micron C18 column is employed to leverage Ultra-High-Performance Liquid Chromatography (UHPLC). The hydrophobic stationary phase efficiently retains the relatively polar N10-Oxide, separating it from isobaric matrix interferences and the parent NVP compound. A gradient of water and acetonitrile, both modified with 0.1% formic acid, ensures sharp peak shapes and promotes ionization.
Ionization Mode: Electrospray Ionization in positive mode (ESI+) is utilized. The basic nitrogen atoms within the diazepine ring of Nevirapine N10-Oxide readily accept protons in the acidic mobile phase, forming stable
[M+H]+
precursor ions[1]. While Atmospheric Pressure Chemical Ionization (APCI) is sometimes preferred for hair matrices to reduce matrix effects[4], ESI+ remains the most robust choice for plasma when combined with a stable isotope-labeled internal standard (e.g., Nevirapine-d3) to normalize any ionization suppression.
Workflow Visualization
Fig 1. End-to-end LC-MS/MS workflow for Nevirapine N10-Oxide quantification.
Preparation of Standards and Quality Controls (QCs)
Stock Solutions: Prepare primary stock solutions of Nevirapine N10-Oxide and Nevirapine-d3 at
1.0 mg/mL
in Methanol. Store at -20°C to prevent thermal degradation.
Working Solutions: Dilute the stock solution with 50% Methanol in water to create a series of working solutions ranging from
10 ng/mL
to
10,000 ng/mL
.
Calibration Curve: Spike blank plasma with working solutions to yield calibration standards at 1, 5, 10, 50, 100, 500, and
1000 ng/mL
.
QC Samples: Prepare QC samples in blank plasma at
3 ng/mL
(Low QC),
400 ng/mL
(Mid QC), and
800 ng/mL
(High QC).
Sample Extraction Procedure
Aliquot
of the plasma sample (blank, standard, QC, or unknown) into a
1.5 mL
microcentrifuge tube.
Add
of the Internal Standard working solution (Nevirapine-d3,
500 ng/mL
). Vortex briefly to ensure homogenous distribution.
Add
of ice-cold Acetonitrile to induce protein precipitation. Note: Cold solvent enhances the precipitation efficiency and stabilizes the N-oxide.
Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.
Centrifuge at
14,000×g
for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer
of the clear supernatant into an autosampler vial containing
of LC-MS grade water to match the initial mobile phase conditions. Mix well.
Inject
into the LC-MS/MS system.
LC-MS/MS Conditions
Analytical Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.
Column Temperature: 40°C.
Mobile Phase A: Water containing 0.1% Formic Acid.
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
Table 2: MRM Transitions and Compound-Specific Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Cone Voltage (V)
Collision Energy (eV)
Nevirapine N10-Oxide
283.1
266.1*
50
35
20
Nevirapine N10-Oxide
283.1
226.1
50
35
30
Nevirapine-d3 (IS)
270.1
229.1
50
35
28
*Denotes the primary quantifier transition (representing the loss of the hydroxyl radical/oxygen from the N-oxide).
Method Validation Framework
To guarantee scientific integrity, the protocol is designed to be self-validating, adhering strictly to FDA/EMA bioanalytical guidelines. The use of a deuterated internal standard intrinsically corrects for run-to-run matrix effects and injection volume variations.
Fig 2. Core pillars of LC-MS/MS method validation for Nevirapine N10-Oxide.
This LC-MS/MS protocol provides a highly sensitive, specific, and high-throughput framework for the quantification of Nevirapine N10-Oxide. By leveraging a streamlined protein precipitation extraction and optimized UHPLC-ESI-MS/MS conditions, bioanalytical scientists can achieve robust pharmacokinetic tracking and structural stability assessments. The integration of a stable isotope-labeled internal standard acts as a self-validating mechanism, ensuring that matrix suppression is effectively normalized and assay integrity is maintained across diverse biological samples.
References
LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC. nih.gov.
An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed. nih.gov.
Demonstration of the Metabolic Pathway Responsible for Nevirapine-Induced Skin Rash | Chemical Research in Toxicology - ACS Publications. acs.org.
Analytical Method Validation for Nevirapine N10-Oxide: A Comprehensive UPLC-UV Protocol
Introduction & Mechanistic Context Nevirapine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized extensively in the management of HIV-1 infections[1]. Throughout its manufacturing lifecycle—from...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
Nevirapine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized extensively in the management of HIV-1 infections[1]. Throughout its manufacturing lifecycle—from active pharmaceutical ingredient (API) synthesis to final dosage formulation and stability storage—Nevirapine is susceptible to chemical degradation. One of the most critical degradation pathways is oxidative stress, which leads to the formation of Nevirapine N10-Oxide (CAS 1027324-99-7)[2].
Mechanistically, Nevirapine consists of a dipyrido-diazepine ring system. The nitrogen atom at the 10-position is highly nucleophilic and prone to N-oxidation when exposed to peroxides or prolonged environmental stress. Because the formation of N10-Oxide alters the molecule's polarity and spatial conformation, it represents a critical quality attribute (CQA) that must be strictly monitored. To ensure patient safety and regulatory compliance, analytical methods used to quantify this impurity must be rigorously validated according to the latest guidelines.
Regulatory & Scientific Grounding
The updated ICH Q2(R2) framework (effective June 2024) mandates a lifecycle approach to analytical procedures[3]. It operates in tandem with ICH Q14 (Analytical Procedure Development), shifting the paradigm from simple checklist validation to a Quality by Design (QbD) approach[4].
A self-validating analytical system must begin with a clearly defined Analytical Target Profile (ATP) . For Nevirapine N10-Oxide, the ATP requires a stability-indicating assay capable of baseline resolving the N10-Oxide from the Nevirapine API and other compendial impurities (such as )[1].
ICH Q2(R2) and Q14 integrated analytical lifecycle for impurity profiling.
Experimental Workflow: UPLC-UV Methodology
To achieve superior resolution and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) is preferred over traditional HPLC. By utilizing sub-2 µm particle sizes, UPLC minimizes the theoretical plate height (as dictated by the van Deemter equation), effectively mitigating eddy diffusion and mass transfer resistance.
Chromatographic Conditions
Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A: 0.025 M Ammonium phosphate buffer, adjusted to pH 5.0. (Causality: Nevirapine has a pKa of ~2.8. At pH 5.0, the API is predominantly unionized, ensuring optimal hydrophobic retention on the C18 stationary phase[5].)
Mobile Phase B: Acetonitrile (HPLC Grade)
Gradient Program: Time 0 min: 80% A; 5.0 min: 50% A; 7.0 min: 20% A; 10.0 min: 80% A.
Flow Rate: 0.4 mL/min
Detection: Photodiode Array (PDA) at 220 nm
Column Temperature: 35°C
Injection Volume: 2.0 µL
Causality of chromatographic separation for Nevirapine and N10-Oxide.
Step-by-Step Validation Protocol
The following protocol operationalizes the to ensure the method acts as a self-validating system[4].
Step 1: Specificity & Forced Degradation
Procedure: Subject the Nevirapine API to oxidative stress by adding 3%
H2O2
and heating at 60°C for 24 hours. Inject the stressed sample, a blank, and a standard solution of[2].
Causality: This proves the method is "stability-indicating." The PDA detector must confirm that the N10-Oxide peak is spectrally pure (Peak Purity Angle < Peak Purity Threshold) and baseline resolved from the API (Resolution,
Rs>2.0
). The N10-Oxide, being more polar due to the oxygen atom drawing electron density, elutes earlier than the parent API.
Step 2: Linearity & Range
Procedure: Prepare a series of N10-Oxide standard solutions spanning from the Limit of Quantitation (LOQ) up to 150% of the specification limit (e.g., 0.05% to 0.225% relative to the nominal API concentration of 0.24 mg/mL)[5].
Causality: Validates that the UV detector response is directly and predictably proportional to the impurity concentration, allowing for accurate quantification across the expected operational range.
Step 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Procedure: Calculate LOD and LOQ based on the standard deviation of the response (
σ
) and the slope of the calibration curve (
S
).
LOD=3.3×(σ/S)
LOQ=10×(σ/S)
Causality: Establishes the absolute lower boundaries of the method's sensitivity, ensuring that trace levels of the N10-Oxide impurity can be reliably detected and quantified without being confounded by baseline noise.
Step 4: Accuracy (Recovery)
Procedure: Prepare API sample solutions spiked with known amounts of Nevirapine N10-Oxide at three distinct levels: 50%, 100%, and 150% of the target specification limit. Prepare in triplicate for each level.
Causality: Confirms that the sample matrix (API and excipients) does not interfere with the extraction and detection of the impurity. Percentage recovery must fall within strict limits to guarantee the "true value" is reported.
Repeatability: Perform 6 replicate injections of a sample spiked at the 100% specification level on Day 1.
Intermediate Precision: Have a second analyst perform the same procedure on Day 2 using a different UPLC system or column lot.
Causality: Demonstrates the ruggedness of the method. A low Relative Standard Deviation (%RSD) proves the protocol is immune to normal, day-to-day laboratory variations.
Data Presentation & Acceptance Criteria
To facilitate rapid assessment, the self-validating parameters and their respective ICH-aligned acceptance criteria are summarized below.
Table 1: System Suitability Criteria
Parameter
Target Component
Acceptance Criteria
Scientific Rationale
Resolution (
Rs
)
API vs. N10-Oxide
≥2.0
Ensures complete baseline separation for accurate integration.
Tailing Factor (
Tf
)
N10-Oxide
≤1.5
Indicates optimal secondary interactions and column health.
Theoretical Plates (
N
)
N10-Oxide
≥5000
Confirms column efficiency and band broadening control.
Injection Precision
N10-Oxide
%RSD
≤5.0%
(n=6)
Verifies autosampler accuracy and detector stability.
Advanced Chromatographic Profiling of Nevirapine N10-Oxide: Method Rationale and Forced Degradation Workflows
Introduction Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) critical to the management of HIV-1 infections[1]. During active pharmaceutical ingredient (API) synthesis and formulation storage, Nevi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) critical to the management of HIV-1 infections[1]. During active pharmaceutical ingredient (API) synthesis and formulation storage, Nevirapine is susceptible to oxidative degradation, leading to the formation of N-oxide impurities, notably Nevirapine N10-Oxide[2]. According to the International Council for Harmonisation (ICH), the maximum daily dose of 400 mg for Nevirapine dictates a stringent impurity reporting threshold of 0.05%[1][3]. This application note provides a comprehensive, self-validating protocol for the chromatographic separation and quantification of Nevirapine N10-Oxide utilizing Ultra-High-Performance Liquid Chromatography (UHPLC).
Mechanistic Origins and Chromatographic Theory
Causality of N-Oxidation:
The diazepine and pyridine nitrogen atoms in the Nevirapine tricyclic core are highly susceptible to oxidation. Under oxidative stress (e.g., exposure to peroxides during manufacturing or environmental degradation), the lone pair of electrons on the nitrogen atom coordinates with an oxygen atom to form an N-oxide coordinate covalent bond[4]. This structural modification significantly alters the molecule's physicochemical properties.
Chromatographic Behavior:
In reversed-phase liquid chromatography (RP-HPLC), retention is primarily driven by the hydrophobic partition coefficient (logP). The addition of the highly electronegative oxygen atom in Nevirapine N10-Oxide increases the molecule's dipole moment and its capacity to act as a hydrogen bond acceptor. Consequently, the polarity of the N10-Oxide is substantially higher than that of the parent Nevirapine API. This dictates its chromatographic behavior: Nevirapine N10-Oxide will exhibit a lower retention factor (
k′
) and elute significantly earlier than the parent compound on a standard C18 or USP L60 (porous spherical silica) stationary phase[1].
Figure 1: Oxidative degradation pathway of Nevirapine yielding N10-Oxide and secondary degradants.
The traditional United States Pharmacopeia (USP) monograph for Nevirapine utilizes an isocratic elution (25 mM Ammonium Acetate pH 5.0 / Acetonitrile, 80:20 v/v)[1]. While effective for basic resolution, the strong retention of late-eluting impurities (such as Impurity C) extends the run time to approximately 30–80 minutes[1][5].
To optimize throughput without sacrificing the resolution of the early-eluting N10-Oxide, a ballistic gradient UHPLC method is deployed. The causality behind the method parameters is as follows:
Buffer Optimization: The buffer concentration is reduced from 25 mM to 10 mM. Why? To maintain salt solubility and prevent precipitation when the gradient reaches high organic compositions (up to 80% Acetonitrile)[1].
pH Control: The mobile phase pH is strictly maintained at 5.0. Why? Nevirapine is a weak base (pKa ~2.8). At pH 5.0, the API and its N-oxide are fully unionized, preventing secondary interactions with residual silanols on the stationary phase, thereby eliminating peak tailing[5].
Wavelength Shift: The detection wavelength is shifted from the USP-recommended 220 nm to 240 nm. Why? Gradient elution with ammonium acetate and acetonitrile causes severe baseline drift at 220 nm. Shifting to 240 nm flattens the baseline, ensuring accurate integration of trace-level (0.01%) impurities[1].
Figure 2: Analytical workflow for Nevirapine impurity profiling via UHPLC-DAD.
Step-by-Step Experimental Protocol
3.1. Forced Degradation (Generation of N10-Oxide)
To ensure the method is stability-indicating, an N10-Oxide enriched sample must be generated[2].
Weighing: Accurately weigh 50 mg of Nevirapine API into a 100 mL amber volumetric flask to prevent concurrent photodegradation.
Oxidation: Add 10 mL of 3% Hydrogen Peroxide (
H2O2
) and 10 mL of LC-MS grade water.
Thermal Stress: Heat the solution in a water bath at 40°C for 4 hours.
Quenching: Neutralize residual peroxide by adding 5 mL of 10% Sodium Sulfite (
Na2SO3
) solution[4].
Dilution: Dilute to volume (100 mL) with Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter prior to injection.
3.2. UHPLC Instrument Parameters
Establish the following parameters on a UHPLC system equipped with a Diode Array Detector (DAD)[1][3]:
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with glacial acetic acid.
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
Flow Rate: 0.8 mL/min.
Column Temperature: 35°C.
Injection Volume: 2.0 µL.
Detection: UV at 240 nm (Data collection rate: 100 Hz for narrow UHPLC peaks).
Gradient Program:
0.00 - 1.20 min: 20% B to 80% B (Ballistic ramp)
1.20 - 1.70 min: Hold at 80% B (Elution of strongly retained impurities)
1.70 - 1.80 min: 80% B to 20% B
1.80 - 2.80 min: Hold at 20% B (Column equilibration)
3.3. System Suitability & Self-Validation Criteria
Before analyzing unknown samples, the analytical system must self-validate using a resolution mixture containing Nevirapine and Nevirapine N10-Oxide:
Resolution (
Rs
): Must be
≥2.0
between the N10-Oxide and the parent Nevirapine peak.
Tailing Factor (
Tf
): Must be
≤1.5
for all peaks, confirming that the pH 5.0 buffer is effectively suppressing silanol interactions.
Signal-to-Noise (S/N): For a standard injected at the 0.05% ICH reporting threshold, S/N must be
≥10
(Limit of Quantitation)[1].
Data Presentation: Chromatographic Profiling Results
The implementation of the ballistic gradient successfully resolves the polar N10-Oxide from the parent API and late-eluting hydrophobic impurities within a 2.8-minute cycle time[1]. The quantitative performance metrics are summarized in Table 1.
Table 1: Relative Retention Times (RRT) and Sensitivity Metrics for Nevirapine and Impurities
Analyte
Relative Retention Time (RRT)
Limit of Quantitation (LOQ)
ICH Reporting Threshold
Nevirapine N10-Oxide
0.45
0.008%
0.05%
Impurity A
0.82
0.012%
0.05%
Nevirapine (API)
1.00
-
-
Impurity B
1.35
0.010%
0.05%
Impurity C
1.88
0.012%
0.05%
Note: RRT values are approximate and dependent on specific system dwell volumes. The N10-Oxide's RRT of 0.45 confirms its increased polarity relative to the parent API.
Conclusion
By understanding the causality between oxidative stress and the formation of the polar Nevirapine N10-Oxide, analytical scientists can rationally design chromatographic methods. Shifting from a rigid, time-consuming USP isocratic method to a pH-optimized, ballistic UHPLC gradient ensures that both the early-eluting N-oxide and late-eluting hydrophobic impurities are captured within a 3-minute window, fully compliant with ICH reporting standards[1][3].
References
Fast Nevirapine Impurity Profiling Using UHPLC-DAD. Thermo Fisher Scientific.
Simultaneous Quantification of Nevirapine and Low-Level Impurities. Thermo Fisher Scientific.
Identification of a Novel Process Impurity, Root Cause Investigation, and Its Control Strategy in Process Chemistry of Nevirapine API.
Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.
Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor.
Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting.
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantitative Determination of Nevirapine N10-Oxide in Bulk Drug Substance
Abstract This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nevirapine N10-Oxide...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nevirapine N10-Oxide in Nevirapine active pharmaceutical ingredient (API). The control of impurities is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies to ensure the safety and efficacy of pharmaceutical products.[1][2] Nevirapine N10-Oxide, a potential oxidative metabolite and degradation product, must be monitored and controlled within strict limits. This protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) for analytical validation and Q3A(R2) for impurities in new drug substances.[1][3] The method demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability for routine quality control and stability testing of Nevirapine bulk drug.
Introduction and Scientific Rationale
Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination therapy for the treatment of HIV-1 infection.[4][5] During its synthesis, storage, or metabolism, various related substances, including oxidative impurities like Nevirapine N10-Oxide, can form. The presence of such impurities, even at trace levels, can impact the drug's safety and efficacy profile.[6] Regulatory frameworks, such as those from the FDA and EMA, mandate the identification, quantification, and control of impurities.[1][2][7] The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1]
Causality of Method Selection:
A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[8] For this application, RP-HPLC with UV detection was selected for the following reasons:
Specificity and Resolution: RP-HPLC, particularly with a C18 stationary phase, is highly effective at separating compounds with differences in polarity. Nevirapine is relatively non-polar, while its N-oxide derivative is significantly more polar. This polarity difference allows for excellent chromatographic resolution between the high-concentration API peak and the low-concentration impurity peak.
Sensitivity: Modern HPLC systems with photodiode array (PDA) or variable wavelength UV detectors offer the high sensitivity required to detect and quantify impurities at levels as low as 0.05%, which is a typical reporting threshold.[9]
Robustness and Reliability: HPLC is a mature and well-understood technology, making it a reliable choice for quality control environments where method ruggedness is paramount.[10]
Regulatory Acceptance: HPLC is the most widely accepted analytical technique for impurity profiling in regulatory submissions worldwide.[11][12]
The objective of this work is to provide a self-validating protocol that not only details the "how" but also the "why," grounding each step in established scientific principles and regulatory expectations.[3][13]
Analytical Method Workflow
The overall process from sample receipt to final report generation follows a systematic and controlled workflow to ensure data integrity.
Caption: High-level workflow for quantitative impurity analysis.
Reagents: Potassium dihydrogen phosphate (KH₂PO₄, AR grade), Orthophosphoric acid (AR grade).
Water: HPLC grade water (e.g., from a Milli-Q® system).
Bulk Drug: Nevirapine API sample for analysis.
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup. These conditions are chosen to provide optimal separation and peak shape. A C18 column is selected for its versatility in retaining and separating compounds of moderate polarity like Nevirapine and its impurities.[4][12] The mobile phase pH is controlled with a phosphate buffer to ensure consistent ionization states of the analytes and thus reproducible retention times.
Parameter
Condition
Instrumentation
UHPLC/HPLC System with PDA or UV Detector
Column
C18, 150 mm x 4.6 mm, 5.0 µm particle size (e.g., Supelcosil LC-ABZ)[8]
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 5.0 with H₃PO₄
Mobile Phase: Prepare the phosphate buffer (Mobile Phase A) by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water and adjusting the pH to 5.0. Filter through a 0.45 µm membrane. Prepare the final mobile phase by mixing Buffer and Acetonitrile in the specified ratio and degas before use.
Diluent: A mixture of Mobile Phase A and Acetonitrile (50:50, v/v) is used as the diluent.
Nevirapine Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Nevirapine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Nevirapine N10-Oxide Standard Stock Solution (100 µg/mL): Accurately weigh about 5 mg of Nevirapine N10-Oxide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Solution (SSS): Prepare a solution containing 500 µg/mL of Nevirapine and 1.0 µg/mL of Nevirapine N10-Oxide in diluent. This solution is used to verify the performance of the chromatographic system.
Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the Nevirapine bulk drug sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Protocol (per ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] It is a mandatory requirement for regulatory submission and ensures the reliability of analytical data.[3]
Caption: Interrelationship of key validation parameters as defined by ICH.
Specificity (including Forced Degradation)
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the main API, other impurities, and degradation products.
Protocol:
Blank and Placebo: Inject the diluent to ensure no interfering peaks are present at the retention times of Nevirapine and N10-Oxide.
Peak Purity/Homogeneity: Analyze the Nevirapine and N10-Oxide peaks in the sample and standard solutions using a PDA detector to assess peak purity. The peak purity index should be close to unity.
Forced Degradation: Subject the Nevirapine bulk drug sample to stress conditions to induce degradation.[15][16] Analyze the stressed samples to ensure that any degradation products formed do not co-elute with the N10-Oxide peak.
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.[15]
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.[15]
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]
Thermal Degradation: Dry heat at 105°C for 24 hours.[17]
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.[17]
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Purpose: To determine the lowest concentration of the N10-Oxide that can be reliably quantified (LOQ) and detected (LOD).
Protocol:
Prepare a series of dilute solutions of Nevirapine N10-Oxide.
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ = the standard deviation of the y-intercepts of regression lines and S = the mean slope of the calibration curve.[15][18]
The LOQ should be verified by analyzing a minimum of six replicate samples at the determined concentration and ensuring the precision (%RSD) and accuracy are within acceptable limits (e.g., %RSD ≤ 10%).
Linearity
Purpose: To demonstrate a direct proportional relationship between the concentration of N10-Oxide and the analytical response (peak area) over a specified range.
Protocol:
Prepare at least five concentration levels of Nevirapine N10-Oxide, ranging from the LOQ to 150% of the specification limit (e.g., if the limit is 0.15%, the range would be LOQ to 0.225%).[11]
Inject each concentration in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Concentration (µg/mL)
Peak Area (Mean)
LOQ Level
Data
50% of Spec Limit
Data
100% of Spec Limit
Data
120% of Spec Limit
Data
150% of Spec Limit
Data
r²
≥ 0.999
Accuracy (Recovery)
Purpose: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
Prepare the Nevirapine bulk drug sample solution.
Spike the sample solution with known amounts of Nevirapine N10-Oxide at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[10]
Prepare each concentration level in triplicate and analyze.
Calculate the percentage recovery of the added N10-Oxide.
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
50%
Data
Data
Data
100%
Data
Data
Data
150%
Data
Data
Data
Mean ± SD
-
-
90-110%
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-day Precision): Analyze six separate preparations of the Nevirapine sample spiked with N10-Oxide at the 100% specification level on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the % Relative Standard Deviation (%RSD) for the results from both studies.
Acceptance Criteria: The %RSD should be not more than 5.0%.[15]
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Analyze the System Suitability Solution while making small, deliberate changes to the chromatographic conditions, one at a time.
Typical variations include:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.2 units)
Mobile Phase Organic Composition (± 2%)
Monitor the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).
Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria, demonstrating the method's reliability during normal usage.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, sensitive, linear, accurate, precise, and robust for the quantitative determination of Nevirapine N10-Oxide in Nevirapine bulk drug. The comprehensive validation, performed in alignment with ICH guidelines, confirms that this method is fit for its intended purpose in a regulated quality control environment.[3][13] Its stability-indicating nature ensures that it can be reliably used for release testing and for monitoring the impurity profile of Nevirapine API throughout its shelf life.
References
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). Available at: [Link]
A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons. PubMed. Available at: [Link]
STABILITY INDICATING HPLC METHOD FOR IMPURITIES ESTIMATION OF NEVIRAPINE IN EXTENDED RELEASE TABLET DOSE. Pharmacophore. Available at: [Link]
Stability indicating RP-HPLC method for determination of nevirapine in pure and tablet form. Der Pharma Chemica. Available at: [Link]
Development and Validation of Nevirapine- An Anti-Retro Viral Drug by UV-Visible Spectrophotometric Method and Its Degradtion Study. Saudi Journal of Biomedical Research. Available at: [Link]
High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry. Available at: [Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
Indicating HPLC Method for the Determination of Nevirapine and Its Impurity in Combination Drug Product. AKJournals. Available at: [Link]
High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry. Available at: [Link]
LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. PMC - National Center for Biotechnology Information. Available at: [Link]
Method Development and Validation of Nevirapine in Bulk Using Uv Spectroscopic Method. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]
Quality guidelines: impurities. European Medicines Agency (EMA). Available at: [Link]
RP-HPLC method development and stability studies of nevirapine in pharmaceutical dosage form. International Journal of Pharmacy and Analytical Research. Available at: [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available at: [Link]
Guidance for Industry - ANDAs: Impurities in Drug Substances. U.S. Food and Drug Administration (FDA). Available at: [Link]
Stability-indicating UHPLC method for determination of nevirapine in its bulk form and tablets: identification of impurities and degradation kinetic study. PubMed. Available at: [Link]
Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies. PubMed. Available at: [Link]
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PMC - National Center for Biotechnology Information. Available at: [Link]
Application Note: High-Resolution Detection and Quantification of Nevirapine N10-Oxide in Pharmaceutical Formulations
Introduction & Mechanistic Origins Nevirapine (NVP) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized globally in the treatment of HIV-1 infections[1]. While highly effective, the dipyridodiazep...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Origins
Nevirapine (NVP) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized globally in the treatment of HIV-1 infections[1]. While highly effective, the dipyridodiazepinone core of the Nevirapine molecule is susceptible to degradation during the manufacturing process and extended shelf-life storage. One of the most critical degradation products is Nevirapine N10-Oxide (CAS: 1027324-99-7)[2].
The formation of this impurity is driven by oxidative stress. When exposed to peroxides, trace metals, or atmospheric oxygen over time, the basic nitrogen atom within the diazepine ring undergoes oxidation. Monitoring this specific N-oxide impurity is a strict regulatory requirement (ICH Q3A/Q3B guidelines), as elevated levels of degradation products can compromise therapeutic efficacy and introduce unforeseen toxicological risks.
Oxidative degradation pathway of Nevirapine yielding the N10-Oxide impurity.
Analytical Strategy & Causality
The structural similarity between the parent Nevirapine molecule and its N10-oxide necessitates a high-resolution separation technique. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the industry standard for this application[1].
Stationary Phase Selection: A C18 or RP-Amide C16 column (e.g., 150 mm × 4.6 mm, 5 μm) is highly recommended[3]. Causality: The amide-functionalized phase provides alternate selectivity compared to traditional alkyl phases, preventing co-elution by strongly retaining polar degradation products like N-oxides.
Mobile Phase pH Control: An ammonium orthophosphate buffer adjusted to pH 5.0 is utilized[4]. Causality: Nevirapine is a weak base. Maintaining a mildly acidic pH ensures that the basic nitrogen atoms remain in a consistent ionization state. This prevents secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing and ensuring baseline resolution.
Detection Wavelength: UV detection is set to 220 nm[4]. Causality: The conjugated double bonds of the dipyridodiazepinone core exhibit maximum UV absorbance at 220 nm. This wavelength provides the optimal signal-to-noise ratio necessary for trace-level impurity quantification.
Self-Validating Experimental Protocol
Analytical workflow for the detection of Nevirapine N10-Oxide using RP-HPLC-UV.
Reagents and Materials
Nevirapine API and Nevirapine N10-Oxide Reference Standards (>99.5% purity)[2].
Buffer: Dissolve 2.88 g of ammonium dihydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to 5.0 ± 0.05 using dilute sodium hydroxide or phosphoric acid[3]. Filter through a 0.45 μm membrane.
Isocratic Eluent: Mix the Buffer and Acetonitrile in an 80:20 (v/v) ratio[3]. Degas ultrasonically for 15 minutes to prevent micro-bubble formation in the pump.
Sample and Standard Preparation
Diluent Selection: Use a mixture of Water:Acetonitrile (50:50, v/v)[5]. Causality: Nevirapine is highly lipophilic. This specific ratio ensures the complete disruption of the tablet excipient matrix and solubilization of the API without causing a solvent-strength mismatch during injection, which would otherwise lead to peak splitting on the column.
Standard Stock Solution: Accurately weigh 10 mg of Nevirapine N10-Oxide standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent, sonicate for 10 minutes, and make up to volume (100 µg/mL).
Sample Preparation: Crush 10 pharmaceutical tablets to a fine powder. Transfer an amount equivalent to 50 mg of Nevirapine into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 30 minutes to extract the API and impurities, and dilute to volume. Centrifuge at 5000 rpm for 10 minutes and filter the supernatant through a 0.22 μm PTFE syringe filter.
Chromatographic Conditions
System: High-Performance Liquid Chromatograph equipped with a PDA/UV detector[3].
Column: Supelco Discovery RP Amide C16 (150 × 4.6 mm, 5 μm) or equivalent[3].
Column Temperature: 35 °C[3]. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening the peaks of polar N-oxides.
Injection Volume: 20 μL.
System Suitability (Self-Validation)
To ensure the trustworthiness of the analytical run, the protocol must be self-validating. Before analyzing unknown samples, inject a system suitability solution containing Nevirapine (100 µg/mL) spiked with N10-Oxide (1 µg/mL)[1].
Resolution (
Rs
): The resolution between Nevirapine and N10-Oxide must be
≥2.0
.
Tailing Factor (
T
): The tailing factor for the N10-Oxide peak must be
≤1.5
.
Precision: The Relative Standard Deviation (RSD) of peak areas from six replicate injections must be
≤2.0%
[1].
Method Validation & Quantitative Data
The described methodology complies with ICH Q2(R1) validation guidelines for the quantification of impurities in new drug substances[4]. The quantitative performance metrics of the assay are summarized below.
Table 1: Analytical Validation Parameters for Nevirapine N10-Oxide
Validation Parameter
Observed Value / Range
ICH Acceptance Criteria
Linearity Range
0.05 – 5.0 µg/mL
Correlation Coefficient (
R2
)
≥0.999
Limit of Detection (LOD)
0.015 µg/mL
Signal-to-Noise (S/N)
≥3
Limit of Quantification (LOQ)
0.045 µg/mL
Signal-to-Noise (S/N)
≥10
, RSD
≤10%
Accuracy (Recovery)
98.5% – 101.2%
90.0% – 110.0%
Method Precision (Intra-day)
0.8% RSD
≤2.0%
RSD
Relative Retention Time (RRT)
~0.85 (vs. Nevirapine)
Consistent across replicate runs
Conclusion
The optimized RP-HPLC methodology provides a highly sensitive, selective, and robust framework for the detection of Nevirapine N10-Oxide in pharmaceutical formulations. By leveraging a pH-controlled mobile phase and a specialized stationary phase, the method successfully resolves the N-oxide impurity from the main API peak. The self-validating system suitability checks ensure continuous compliance with stringent regulatory standards for drug stability and patient safety.
Welcome to the Analytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with resolving complex chromatographic anomalies during the ana...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with resolving complex chromatographic anomalies during the analysis of Nevirapine (NVP) and its related substances.
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Due to the high structural similarity between the active pharmaceutical ingredient (API) and its synthetic byproducts or degradation impurities (such as USP Related Compounds A, B, and C), achieving baseline resolution in High-Performance Liquid Chromatography (HPLC) can be highly challenging. This guide provides field-proven, mechanistically grounded solutions to troubleshoot and eliminate co-elution.
Diagnostic Workflow for Co-elution
Diagnostic workflow for resolving Nevirapine and related substance co-elution.
Core Troubleshooting Guide
Q: During related substance testing, I observed a co-eluting peak (or a shoulder) on the main Nevirapine peak at Relative Retention Time (RRT) ~1.0. Standard gradient adjustments on a C18 column are failing. What is the root cause?A: You are likely encountering a highly structurally similar process impurity, such as 8-n-propyl nevirapine (often eluting at RRT 6.4 in extended runs, but prone to co-elution under compressed gradients). Mechanistically, this novel impurity is formed during downstream manufacturing when reaction temperatures exceed 130 °C in the presence of excess NaH (1)[1]. Because it shares the exact same chromophore as Nevirapine (UV absorption peaks at 215, 245, and 290 nm), it is nearly invisible to standard UV differentiation and co-elutes on traditional C18 columns due to identical hydrophobic profiles[1].
Corrective Action: Switch your stationary phase to a polar-embedded column, such as a SUPELCO Discovery RP Amide C16 (150 × 4.6 mm, 5 μm)[1]. The embedded amide group provides alternative selectivity via hydrogen bonding, which selectively retards the dipyridiodiazepinone ring of the impurity differently than the API, pulling the peaks apart.
Q: My system suitability test (SST) fails because USP Related Compound A (Impurity A) and Related Compound B (Impurity B) exhibit severe peak tailing and co-elution. How can I fix this?A: Peak tailing and subsequent co-elution of Nevirapine and its related compounds—such as Impurity A (11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one) (2)[2]—are typically caused by secondary interactions between the basic nitrogen atoms of the analytes and unendcapped silanol groups on the silica support.
Corrective Action: The causality of this failure lies in the mobile phase pH and buffer selection. Adjust your aqueous mobile phase to a strict pH of 4.8 to 5.0 (3)[3]. At this pH, the weakly basic Nevirapine remains largely un-ionized, maximizing its interaction with the stationary phase and preventing tailing. Furthermore, utilizing a chaotropic buffer salt like sodium perchlorate effectively masks residual silanols, ensuring sharp, symmetrical peaks[3].
Self-Validating Experimental Protocol: Separation of NVP and Impurities
To ensure data integrity, the following methodology is designed as a self-validating system . The protocol incorporates internal checks that prevent the reporting of data if the chromatographic conditions begin to fail.
Step 1: Mobile Phase Preparation
Buffer: Dissolve an appropriate amount of sodium perchlorate in HPLC-grade water. Adjust the pH strictly to 4.8 using dilute perchloric acid. Filter through a 0.45 µm membrane (4)[4].
Temperature: Ambient (or precisely controlled at 35 °C if using an RP-Amide column)[1].
Step 3: System Validation (The "Self-Check" Phase)
Blank Injection: Inject the diluent (e.g., Acetonitrile) to establish a baseline and confirm the absence of ghost peaks.
System Suitability Test (SST): Inject a resolution mixture containing Nevirapine, Impurity A, and Impurity B (10-30 µg/mL).
Validation Gate: The system is only validated for sample analysis if the resolution (Rs) between NVP and Impurity A is > 1.5, and the tailing factor for all peaks is < 2.0[4].
Step 4: Sample Analysis & Bracketing
Inject the unknown API or formulated samples.
Validation Gate: Inject a standard verification sample every 6 injections. The run is only valid if the relative standard deviation (RSD) of the retention times and peak areas across the bracketing standards remains ≤ 2.0% (5)[5].
Quantitative Chromatographic Data
The following table summarizes the expected retention behavior and sensitivity limits when utilizing the validated isocratic method described above.
Analyte
Retention Time (min)
Relative Retention Time (RRT)
Limit of Detection (LOD)
Impurity B
3.4
0.62
0.03 µg/mL
Nevirapine (NVP)
5.5
1.00
0.03 µg/mL
Impurity A
7.8
1.42
0.03 µg/mL
Data derived from isocratic elution using a Kromasil C18 column with a 20:80 ACN/Sodium Perchlorate (pH 4.8) mobile phase[4].
Frequently Asked Questions (FAQs)
Q: Why is a wavelength of 220 nm specified for detection?A: UV profiling of Nevirapine and its precursors/intermediates shows that 220 nm provides the optimal signal-to-noise ratio for quantifying both the API and its related impurities simultaneously, ensuring that trace-level degradation products (down to 0.03 µg/mL) are accurately detected[4].
Q: How do I definitively verify peak purity if I suspect a hidden co-elution under the main NVP peak?A: Standard UV/PDA peak purity algorithms can fail if the co-eluting impurity shares the exact same chromophore (e.g., 8-n-propyl nevirapine)[1]. You must employ LC-PDA/UV-MSn (Mass Spectrometry) analysis. Differences in the mass-to-charge ratio (m/z) will immediately reveal hidden homologs that UV detectors cannot differentiate[1].
Q: Can I use Methanol instead of Acetonitrile as the organic modifier?A: While Methanol can be used, Acetonitrile is preferred due to its lower viscosity and different selectivity profile. If you switch to Methanol, you will likely need to adjust the organic-to-aqueous ratio and re-validate the method, as Methanol may compress the resolution between Impurity A and the main NVP peak.
References
Identification of a Novel Process Impurity, Root Cause Investigation, and Its Control Strategy in Process Chemistry of Nevirapine API.
High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry.
Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance. SciSpace.
Nevirapine Related Compound A Pharmaceutical Secondary Standard. Sigma Aldrich.
High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry.
Technical Support Center: HPLC Method Development for Nevirapine & N-Oxide Separation
Welcome to the Technical Support Center for antiretroviral chromatographic analysis. This guide is designed for analytical scientists and drug development professionals tasked with developing stability-indicating methods...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for antiretroviral chromatographic analysis. This guide is designed for analytical scientists and drug development professionals tasked with developing stability-indicating methods for Nevirapine (NVP) and its primary degradant/metabolite, Nevirapine N-oxide.
Separating a parent non-nucleoside reverse transcriptase inhibitor (NNRTI) from its N-oxide impurity presents unique chromatographic challenges due to their structural similarities but divergent polarities. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol to ensure robust separation.
Method Optimization Workflow
Fig 1: Logical workflow for optimizing mobile phase parameters to resolve NVP and its N-oxide.
Troubleshooting Guide & FAQs
Q1: Why is Nevirapine N-oxide co-eluting with the main Nevirapine peak, and how do I resolve them?
Causality & Solution: Co-elution typically occurs when the organic modifier concentration is too high or the mobile phase pH is poorly controlled. Nevirapine is a dipyridodiazepinone derivative with a weakly basic character (pKa ~2.8). The N-oxide impurity is significantly more polar due to the coordinate covalent N-O bond.
To resolve them, you must exploit this polarity difference. Maintain a highly aqueous mobile phase (e.g., 70% to 85% buffer)[1][2]. At a pH of 4.5 to 5.0, Nevirapine remains predominantly in its neutral, unionized form, maximizing its hydrophobic interaction with the C18 stationary phase and retaining it longer on the column. The highly polar N-oxide will elute much earlier. Decreasing the Acetonitrile fraction to 15%–30% will push the NVP peak further out, achieving baseline resolution[1][2].
Q2: Should I use Acetonitrile or Methanol as the organic modifier?
Causality & Solution: Acetonitrile is strongly recommended for UV-based stability-indicating methods. Acetonitrile provides a lower column backpressure and sharper peak shapes for dipyridodiazepinone derivatives compared to methanol. For instance, a mobile phase of 0.05 M monobasic ammonium phosphate buffer (pH 4.5) and acetonitrile (7:3, v/v) has been proven to yield excellent peak homogeneity and resolution[2]. If you are developing an LC-MS/MS method for plasma pharmacokinetics, a ternary mixture of ammonium acetate, acetonitrile, and methanol (e.g., 60:25:15 at pH 4) can be utilized to optimize ionization efficiency[3].
Q3: How do I eliminate peak tailing for Nevirapine and its basic impurities?
Causality & Solution: Peak tailing (Tailing factor > 2.0) is caused by secondary interactions between the basic nitrogen atoms of Nevirapine and unreacted, acidic silanol groups on the silica support of the column.
To mitigate this:
Buffer Capacity: Ensure your buffer concentration is sufficient (e.g., 50 mM ammonium phosphate or sodium perchlorate) to effectively mask these silanol interactions[2][4].
Column Chemistry: Utilize an end-capped C18 column or a polar-embedded stationary phase (such as a Supelcosil LC-ABZ) which is specifically designed to shield basic analytes from residual silanols[1].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, the following step-by-step methodology incorporates a System Suitability Test (SST) as a self-validating gateway. If the SST fails, the protocol strictly dictates that the system is not ready for sample analysis.
Step 1: Mobile Phase Preparation
Weigh accurately 5.75 g of monobasic ammonium phosphate (NH₄H₂PO₄) and dissolve it in 1000 mL of HPLC-grade water to create a 0.05 M solution[2].
Adjust the pH to 4.5 ± 0.05 using dilute sodium hydroxide (NaOH) or dilute phosphoric acid (H₃PO₄)[2]. Note: Precise pH control is the primary driver for reproducible retention times.
Filter the buffer through a 0.45 µm membrane filter and degas via sonication for 10 minutes.
Prepare the mobile phase by mixing the Buffer and HPLC-grade Acetonitrile in a 70:30 (v/v) ratio[2]. Alternatively, an 85:15 (v/v) ratio can be used for greater retention of the parent compound[1].
Step 2: Chromatographic Setup
Install a high-quality C18 or polar-embedded column (e.g., 150 mm × 4.6 mm, 5 µm particle size)[1][2].
Set the isocratic flow rate to 1.0 - 1.2 mL/min[1][2].
Set the UV-Vis or PDA detector wavelength to 220 nm, which represents the optimal absorbance maximum for NVP and its related impurities[1][2].
Step 3: Self-Validation via System Suitability Testing (SST)
Inject 20 µL of a System Suitability Solution containing Nevirapine standard (approx. 240 µg/mL) spiked with Nevirapine N-oxide (approx. 0.5% w/w).
Evaluate the Chromatogram against the following strict acceptance criteria:
Resolution (Rs): Must be ≥ 2.0 between NVP and N-oxide. (If Rs < 2.0, the validation fails. Action: Decrease Acetonitrile by 2-5% to increase retention).
Tailing Factor (Tf): Must be ≤ 1.5 for the NVP peak. (If Tf > 1.5, validation fails. Action: Verify buffer pH is exactly 4.5 and check column age).
Theoretical Plates (N): Must be ≥ 3000 for the NVP peak.
Proceed to Step 4 ONLY if all SST criteria are met.
Step 4: Sample Analysis
Inject blank diluent to confirm no baseline interference at the retention times of interest.
Inject stability samples or unknown formulations. Quantify the N-oxide impurity based on the area percent method or against an external standard calibration curve.
Quantitative Data Summary
The following table summarizes the optimized mobile phase parameters and the mechanistic rationale behind each quantitative setpoint.
Parameter
Optimized Setpoint / Range
Mechanistic Rationale
Column Dimensions
150 mm × 4.6 mm, 5 µm
Provides the necessary theoretical plates (N > 3000) for resolving structurally similar degradants.
Buffer Concentration
0.05 M (50 mM)
High enough ionic strength to mask residual silanols, preventing peak tailing of basic nitrogenous compounds.
Mobile Phase pH
4.5 ± 0.05
Keeps NVP (pKa ~2.8) in its unionized state, maximizing hydrophobic retention and separating it from the polar N-oxide.
Organic Modifier
Acetonitrile (15% - 30% v/v)
Provides optimal selectivity and low backpressure. Lower % organic extends the retention of the parent drug.
Flow Rate
1.0 - 1.2 mL/min
Achieves the optimal linear velocity for a 5 µm particle size column, minimizing longitudinal diffusion.
Detection Wavelength
220 nm
Corresponds to the UV absorbance maximum for the dipyridodiazepinone ring system, ensuring maximum sensitivity (LOD/LOQ).
Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC. NIH.
High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry.
Indicating HPLC Method for the Determination of Nevirapine and Its Impurity in Combin
Advanced Troubleshooting Guide for Nevirapine Impurity Analysis: Chromatography & Method Transfer
Welcome to the Technical Support Center. As drug development professionals, you understand that monitoring pharmaceutical impurities is not just a regulatory formality—it is a critical safety parameter governed by strict...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals, you understand that monitoring pharmaceutical impurities is not just a regulatory formality—it is a critical safety parameter governed by strict ICH guidelines. Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), presents unique chromatographic challenges due to the stark polarity differences between its active pharmaceutical ingredient (API) and its related degradation products (Impurities A, B, and C).
This guide provides field-proven, causality-driven solutions to the most common anomalies encountered during Nevirapine impurity profiling, transitioning you from outdated isocratic methods to high-throughput, self-validating UHPLC workflows.
Diagnostic Workflow for Nevirapine Chromatography
Diagnostic workflow for resolving Nevirapine chromatographic impurity analysis anomalies.
Frequently Asked Questions & Troubleshooting
Q1: Why does Impurity A co-elute with the main Nevirapine peak on my standard C18 column?Causality: Nevirapine and its Related Compound A share highly similar dipyridodiazepinone core structures. Standard C18 columns often lack the specific steric selectivity required to separate them. Furthermore, the ionization state of their secondary amines is highly sensitive to mobile phase pH. If the pH deviates even slightly from 5.0, the peaks will merge.
Solution & Self-Validation: The1[1] specifies an L60 packing (spherical, porous silica gel) or a highly optimized C18. Ensure your buffer is strictly adjusted to pH 4.8–5.0 using acetic or perchloric acid[2]. Validate the system by injecting a resolution mixture; you must achieve a Resolution (
Rs
) > 2.0 between Impurity A and the API before proceeding with sample analysis.
Q2: The USP isocratic method takes over 80 minutes due to the late elution of Impurity C. How can I accelerate this without compromising ICH reporting thresholds?Causality: Impurity C is highly hydrophobic. Under the 80/20 (v/v) buffer/acetonitrile isocratic conditions of the traditional USP method, it is strongly retained on the stationary phase.
Solution & Self-Validation: Transfer the method to a UHPLC system and apply a ballistic gradient. By rapidly ramping the acetonitrile concentration, the hydrophobic Impurity C is forced off the column in under 3 minutes. To prevent salt precipitation at high organic concentrations, you must reduce the ammonium acetate buffer from 25 mM to 10 mM[1]. Validate by confirming the Limit of Quantitation (LOQ) maintains a Signal-to-Noise (S/N) ratio
≥
10.
Q3: When I switch to a ballistic gradient, I experience severe baseline drift that masks low-level impurities. How is this resolved?Causality: The USP method monitors absorbance at 220 nm. Acetate buffers have a UV cutoff near 210 nm. When you dynamically change the ratio of acetate buffer to acetonitrile during a gradient, the background UV absorbance shifts drastically, creating a sloping baseline that artificially inflates peak integration.
Solution & Self-Validation: Shift the detection wavelength from 220 nm to 240 nm. While the absolute molar absorptivity of Nevirapine is slightly lower here, the baseline remains perfectly flat during the gradient, vastly improving the S/N ratio for trace impurities[1]. Validate by running a blank gradient injection; the baseline drift should be negligible.
Q4: How do I accurately quantify impurities at 0.01% when the main Nevirapine API peak heavily overloads the detector?Causality: Standard Diode Array Detectors (DAD) have a limited linear dynamic range. If the API concentration is high enough to detect 0.01% trace impurities, the main peak exceeds 2000 mAU, causing photodiode saturation, flat-topping, and non-linear response.
Solution & Self-Validation: Utilize a high-dynamic-range detector (e.g., Vanquish DAD FG) and apply an area-based calibration curve with a 1/amount weighting factor . This mathematical weighting cancels out the excessive influence of the massive API peak on the regression line[3]. Validate by ensuring the calibration curve remains linear (
R2>0.999
) across both trace (0.1 µg/mL) and bulk (850 µg/mL) concentrations.
Quantitative Data: Method Comparison
To illustrate the efficiency gains of modernizing the USP approach, compare the quantitative parameters of the traditional isocratic method versus an optimized UHPLC ballistic gradient method:
Objective: Simultaneous quantification of Nevirapine API and Impurities A, B, and C in under 3 minutes, fully compliant with ICH reporting thresholds (0.05% for a 400 mg/day dosage)[1][3].
Step 1: Mobile Phase Preparation
Mobile Phase A: Prepare a 10 mM Ammonium Acetate solution. Adjust the pH strictly to 5.0 using glacial acetic acid. Causality: Reducing the buffer concentration from the USP-mandated 25 mM to 10 mM ensures complete solubility when mixing with high percentages of organic solvent during the gradient, preventing catastrophic pump seal failure or column clogging[1].
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Filter both phases through a 0.2 µm membrane and sonicate to degas.
Step 2: Sample & Standard Preparation
Weigh out Nevirapine API and USP reference standards for Impurities A, B, and C.
Dissolve the solids in Acetonitrile first, using exactly 10% of the final volumetric flask volume. Causality: Nevirapine is practically insoluble in pure water; initiating dissolution in organic solvent prevents precipitation[4].
Sonicate until fully dissolved, then bring to volume using Mobile Phase A to achieve a final API concentration of 1 mg/mL.
Step 3: Chromatographic Execution
Column: Install a 1.7 µm C18 column (e.g., 2.1 x 50 mm). The sub-2 µm particles provide the high theoretical plate count necessary to resolve Impurity A from the API despite the rapid run time[4].
Gradient Program: Execute a ballistic 44-second linear gradient, ramping from 20% to 80% Mobile Phase B.
Detection: Set the DAD to 240 nm with a 100 Hz data collection rate to capture the ultra-narrow peaks generated by the UHPLC system[1].
Step 4: System Suitability & Self-Validation
Carryover Check: Inject a diluent blank. A flat baseline with no peaks at the API retention time confirms zero autosampler carryover[4].
Resolution Check: Inject the standard mixture. The system suitability passes only if
Rs>2.0
between Impurity A and the API.
Linearity Check: Apply an area-based calibration curve with a 1/amount weighting factor in your Chromatography Data System (CDS). Confirm
R2>0.999
[3].
References
Fast Nevirapine Impurity Profiling Using UHPLC-DAD. Thermo Fisher Scientific.
High Throughput Impurity Profiling of Nevirapine. Thermo Fisher Scientific.
Simultaneous Quantification of Nevirapine and Low-Level Impurities. Thermo Fisher Scientific.
High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry.
Technical Support Center: LC-MS/MS Optimization for Nevirapine N10-Oxide
Welcome to the analytical support center for antiretroviral drug monitoring. Nevirapine (NVP) is extensively metabolized via cytochrome P450 pathways into several phase I metabolites, including multiple hydroxylated isom...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the analytical support center for antiretroviral drug monitoring. Nevirapine (NVP) is extensively metabolized via cytochrome P450 pathways into several phase I metabolites, including multiple hydroxylated isomers (2-OH, 3-OH, 8-OH, 12-OH) and Nevirapine N10-oxide[1]. Quantifying the N10-oxide metabolite at trace levels demands rigorous control over matrix effects, thermal degradation, and isobaric interference.
This guide provides field-proven troubleshooting strategies, self-validating methodologies, and mechanistic insights to help researchers achieve high-sensitivity quantification.
System Optimization Workflow
Workflow for enhancing Nevirapine N10-Oxide LC-MS/MS sensitivity and selectivity.
Troubleshooting Guides & FAQs
Q1: I am observing severe ion suppression for Nevirapine N10-Oxide in plasma extracts. How can I mitigate this?A1: Ion suppression in Electrospray Ionization (ESI) is driven by co-eluting endogenous matrix components (such as phospholipids) that outcompete the target analyte for surface charge on the ESI droplets.
Causality & Solution: Simple protein precipitation leaves high concentrations of these lipids in the sample. To bypass this, switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it significantly more resistant to matrix-induced charge competition. This approach has been successfully validated for quantifying NVP and its metabolites in complex biological matrices[2][3].
Q2: Nevirapine N10-Oxide (m/z 283) is co-eluting with hydroxylated Nevirapine metabolites. How do I achieve baseline separation?A2: N10-Oxide and the hydroxy-NVP metabolites (2-OH, 3-OH, 8-OH, 12-OH) are isobaric; they all share a protonated precursor mass of[M+H]+ 283[4].
Causality & Solution: Because the mass spectrometer cannot distinguish co-eluting isobaric precursors without unique fragmentation, chromatographic resolution is mandatory. Utilize a sub-2 µm C18 column (e.g., Hypersil BDS C18)[5]. Replace acetonitrile with methanol as the strong mobile phase; the protic nature of methanol provides superior selectivity for separating the highly polar N-oxide from phenolic hydroxyl groups.
Q3: My N10-Oxide signal is erratic, and I see a massive peak at m/z 267 in the Q1 full scan. What is happening?A3: You are experiencing in-source thermal degradation.
Causality & Solution: N-oxides are thermally labile. In a high-temperature ionization source, the N-O bond cleaves, causing the molecule to lose an oxygen atom (-16 Da) before it even reaches the first quadrupole, reverting to the parent nevirapine mass (m/z 267)[4].
Self-Validating Check: Lower your source desolvation temperature by 50°C and reduce the declustering potential (cone voltage). If the m/z 283 signal increases while the m/z 267 signal decreases, you have confirmed in-source fragmentation. Lock in these lower parameters for your final method.
To ensure absolute trustworthiness, this protocol incorporates a self-validating internal standard mechanism to continuously monitor recovery and matrix effects.
Phase 1: Sample Preparation (Mixed-Mode SPE)
Spiking (Self-Validation): Aliquot 100 µL of biological matrix. Spike with 10 µL of isotopically labeled internal standard (e.g., NVP-d5 N-oxide) to validate extraction efficiency.
Pre-treatment: Dilute the sample with 100 µL of 2% phosphoric acid. Rationale: This disrupts protein binding and ensures the basic nitrogen atoms on the NVP ring are fully protonated for cation exchange.
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE plate with 1 mL methanol, followed by 1 mL MS-grade water.
Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.
Washing: Wash sequentially with 1 mL of 2% formic acid in water (removes polar interferences), followed by 1 mL of 100% methanol. Rationale: The 100% methanol wash is critical; it strips away neutral lipids and phospholipids while the protonated N10-oxide remains ionically bound to the resin.
Elution: Elute with 2 x 500 µL of 5% ammonium hydroxide in methanol.
Reconstitution: Evaporate to dryness under a gentle nitrogen stream at no more than 35°C to prevent thermal degradation of the N-oxide. Reconstitute in 100 µL of initial mobile phase.
Phase 2: UPLC Separation
Column: Sub-2 µm C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm)[5].
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.0).
Mobile Phase B: 100% Methanol.
Gradient: Start at 10% B, ramp to 60% B over 4.0 minutes to resolve isobaric metabolites, then flush at 95% B for 1 minute before re-equilibration. Flow rate: 0.4 mL/min.
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions required to distinguish Nevirapine N10-oxide from its isobaric phase I metabolites[4].
Analyte
Precursor Ion [M+H]+ (m/z)
Product Ion (m/z)
Fragmentation Causality / Mechanism
Nevirapine (NVP)
267.0
226.0
Cleavage and loss of the cyclopropyl group
2-Hydroxy NVP
283.0
161.1
Pyridine ring cleavage
3-Hydroxy NVP
283.0
214.0
Loss of cyclopropyl group + CO
8-Hydroxy NVP
283.0
241.9
Loss of the cyclopropyl radical
12-Hydroxy NVP
283.0
265.0
Dehydration (Loss of H₂O)
Nevirapine N10-Oxide
283.0
267.0
Characteristic thermal/CID loss of oxygen (-16 Da)
References
Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]
LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. PMC - NIH. Available at:[Link]
Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries. PMC - NIH. Available at:[Link]
A Sensitive and Specific Liquid Chromatography/Tandem Mass Spectrometry Method for Quantification of Nevirapine and Its Five Metabolites and Their Pharmacokinetics in Baboons. PMC - NIH. Available at:[Link]
Technical Support Center: Troubleshooting Nevirapine Degradation During Analysis
Welcome to the Analytical Sciences Tech Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of non-nucleoside reverse transcriptase inhibitors (NNRTIs) during chro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Sciences Tech Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of non-nucleoside reverse transcriptase inhibitors (NNRTIs) during chromatographic analysis. Nevirapine (NVP) is a robust molecule under standard conditions, but it is highly susceptible to specific chemical stressors during sample preparation and analysis.
This guide provides a mechanistic understanding of NVP degradation, actionable troubleshooting steps, and self-validating protocols to ensure the integrity and accuracy of your analytical workflows.
Section 1: Mechanistic Insights & FAQs
Q1: Why does Nevirapine degrade in my sample preparations, and what are the primary pathways?Answer: Nevirapine's dipyridodiazepinone ring structure makes it vulnerable to specific environmental stressors, primarily oxidative and acidic conditions[1]. Under oxidative stress (e.g., the presence of trace peroxides in aged extraction solvents), degradation is initiated by a hydroxyl radical (•OH) attack at the carbonyl carbon of the amide group, alongside a nucleophilic attack at the cyclopropyl group. Under strongly acidic conditions (e.g., pH < 1 combined with heat), the molecule undergoes hydrolytic cleavage of the diazepinone ring[2].
Causality Check: If your sample diluent contains uninhibited ethers or is overly acidic, pre-column degradation will occur before the sample even reaches the injector, skewing your quantification.
Q2: My chromatograms show unexpected peaks. How can I confirm if they are true degradation products or just analytical artifacts (e.g., column bleed)?Answer: You must employ a Stability-Indicating Method (SIM) coupled with Photodiode Array (PDA) detection to create a self-validating system[3]. To confirm the peaks are true degradants:
Peak Purity Analysis: Use the PDA to scan the UV spectrum across the Nevirapine peak. A purity angle less than the purity threshold confirms the peak is homogeneous and free of co-eluting degradants.
Mass Balance Calculation: The sum of the assay value of the active pharmaceutical ingredient (API) and the sum of all degradation products should closely approximate 100% (typically >95%)[3]. If the mass balance falls significantly short, degradants may be retained on the column or eluting in the void volume, indicating an artifact or an unoptimized gradient.
Control Injections: Always run a diluent blank and an unstressed reference standard to rule out solvent peaks and baseline anomalies.
Section 2: Quantitative Data Summary
To contextualize the risk of degradation during sample handling, Table 1 summarizes the behavior of Nevirapine under standard forced degradation conditions. This data dictates how carefully you must control your analytical environment.
Table 1: Summary of Nevirapine Degradation under Various Stress Conditions[2],[1],[3]
Stress Condition
Typical Reagent / Environment
Degradation Susceptibility
Primary Mechanistic Pathway
Oxidative
3% H₂O₂, Room Temp, 4–24 hrs
High
•OH attack at amide carbonyl carbon
Acidic
1N - 5N HCl, 80°C, 8–24 hrs
Moderate to High
Hydrolytic cleavage of diazepinone ring
Alkaline
1N - 5N NaOH, 60°C, 24 hrs
Low to Moderate
Alkaline hydrolysis
Thermal
105°C (Solid state), 7 days
Low
Minimal thermal cleavage
Photolytic
UV Light (254 nm), 7 days
Low
Relatively photostable in solid/liquid state
Section 3: Experimental Protocols & Workflows
Protocol: Optimized Sample Preparation and UHPLC Analysis to Prevent Degradation
This step-by-step methodology is designed as a self-validating workflow to prevent pre-injection degradation and ensure accurate quantification.
Step 1: Diluent Selection and Sample Preparation
Action: Prepare samples using a neutral, peroxide-free diluent, ideally a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and high-purity Milli-Q Water.
Causality: Avoiding methanol or aged ethers prevents the introduction of trace peroxides that trigger oxidative degradation. A neutral pH prevents acidic hydrolysis prior to injection.
Procedure: Accurately weigh the Nevirapine sample. Add the diluent and sonicate in a temperature-controlled cold water bath (≤20°C) for 10 minutes to dissolve. Uncontrolled heat generated during sonication can accelerate localized thermal degradation.
Step 2: Chromatographic Setup
Action: Utilize a fused-core C18 column (e.g., 100 × 2.1 mm, 2.7 μm particle size)[1].
Causality: Fused-core particles provide high-efficiency separations at lower backpressures, allowing for rapid resolution of Nevirapine from its closely eluting degradants without subjecting the analyte to prolonged on-column residence times.
Mobile Phase: Use a gradient elution of Acetonitrile and Water (or a weak buffer like pH 5.0 ammonium orthophosphate)[1],[3]. Note: While strong acids degrade Nevirapine, weak acidic buffers at room temperature are safe and improve peak shape by suppressing silanol ionization on the stationary phase.
Step 3: Autosampler and System Control
Action: Maintain the autosampler temperature at 4°C to 8°C.
Causality: Lowering the temperature reduces the kinetic rate of any potential solvolysis or oxidation if samples remain in the queue for extended periods (e.g., >24 hours).
Section 4: Mandatory Visualization
The following diagram illustrates the logical relationship between Nevirapine's structural vulnerabilities, the resulting degradation pathways, and the specific analytical mitigation strategies required to maintain sample integrity.
Logical workflow mapping Nevirapine degradation pathways to analytical mitigation strategies.
Inter-Laboratory Comparison of Nevirapine Impurity Analysis: A Methodological Guide
In the pharmaceutical quality control landscape, the impurity profiling of Nevirapine—a critical non-nucleoside reverse transcriptase inhibitor (NNRTI)—presents a unique analytical challenge. While legacy compendial meth...
Author: BenchChem Technical Support Team. Date: April 2026
In the pharmaceutical quality control landscape, the impurity profiling of Nevirapine—a critical non-nucleoside reverse transcriptase inhibitor (NNRTI)—presents a unique analytical challenge. While legacy compendial methods provide a baseline for compliance, modern inter-laboratory transfers demand higher throughput, superior sensitivity, and robust self-validating protocols. As analytical workflows evolve from standard High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) and mass spectrometry (LC-MS), understanding the mechanistic causality behind these shifts is essential for drug development professionals.
This guide objectively compares the performance of legacy and modern analytical alternatives for Nevirapine impurity profiling, providing field-proven methodologies and inter-laboratory validation data.
The Causality of Chromatographic Evolution
The 1 for Nevirapine relies on an isocratic HPLC-UV separation utilizing a 4.6 × 150 mm column packed with L60 (spherical, porous silica gel, 5 µm)[1]. The mechanistic flaw in relying on isocratic elution for complex impurity profiling is longitudinal diffusion. Late-eluting compounds, such as Impurity C, spend excessive time in the mobile phase, causing their analyte bands to broaden significantly. This broadening decreases the peak height, directly degrading the Signal-to-Noise (S/N) ratio and making it difficult to consistently meet the ICH Q3A2 for a 400 mg daily dose[2].
To overcome this, modern laboratories transition to a UHPLC-DAD framework. By replacing the 5 µm silica with sub-2 µm particles and implementing a 3 (e.g., a 44-second linear ramp), analysts manipulate the van Deemter equation[3]. Smaller particles reduce eddy diffusion and mass transfer resistance, while the rapid gradient compresses the analyte band at the column head before elution. This results in sharp, high-efficiency peaks, reducing the total run time from up to 80 minutes down to 2.8 minutes, while improving the Limit of Quantitation (LOQ) to 0.008%[3].
Inter-Laboratory Performance & Method Comparison
When transferring methods between laboratories, system-to-system variability (e.g., dwell volume, pump stroke variations, thermal fluctuations) can compromise reproducibility. A global round-robin study evaluating intra- and inter-system precision demonstrated that 4 is heavily influenced by eluent preparation, whereas peak area reproducibility depends primarily on sample preparation[4]. Variations in volumetric dilution or incomplete dissolution directly affect the concentration of the analyte reaching the detector, whereas retention time is governed by the thermodynamics of the column and the eluent mixing[4].
The following table summarizes the quantitative performance metrics across different analytical strategies for Nevirapine:
To ensure absolute trustworthiness during inter-laboratory transfers, the analytical protocol must be a self-validating system. This is achieved through automated System Suitability Testing (SST) linked to 5[5]. If the system fails to resolve critical peak pairs, it must autonomously halt and correct itself before processing unknown samples.
Step-by-Step Methodology
Step 1: Preparation of Self-Validating SST Solution
Action: Dissolve Nevirapine (0.03 mg/mL), Impurity A (0.03 mg/mL), and Impurity B (0.015 mg/mL) in Mobile Phase A[5].
Causality: This specific mixture challenges the column's resolving power. Impurity A and Nevirapine are critical peak pairs; failure to resolve them indicates column degradation or improper mobile phase pH.
Step 2: Chromatographic Setup
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 2.88 g/L ammonium dihydrogen phosphate buffer, adjusted to pH 5.0.
Mobile Phase B: Acetonitrile.
Gradient: Apply a 44-second linear ballistic gradient[3].
Action: Inject 1 µL of the SST solution. The Chromatography Data System (CDS) evaluates the injection automatically.
Validation Logic: The resolution (
Rs
) between Impurity B and Nevirapine must be
≥5.0
;
Rs
between Nevirapine and Impurity A must be
≥7.4
[5].
Self-Correction: IF
Rs<7.4
, the IRC automatically halts the sequence, flushes the column with 100% Mobile Phase B for 5 minutes, re-equilibrates, and re-injects the SST solution[5]. It proceeds to unknown samples only if criteria are met.
Step 4: Sample Analysis & Inter-Laboratory Transfer
Action: Inject unknown API samples (prepared at 0.66 mg/mL). Quantify impurities based on peak area using a 1/amount weighted calibration curve to cancel out the excessive influence of high-concentration points[2].
Transfer Criteria: Across independent laboratory systems, acceptable transfer criteria require an intra-system %RSD for retention time < 0.12%, and peak area %RSD < 0.31%[4].
Visualizing the Analytical Decision Matrix
The following diagram illustrates the self-validating logic and methodological branching utilized in modern Nevirapine impurity profiling.
Self-validating analytical workflow for Nevirapine impurity profiling.
Structural Elucidation of Unknowns (LC-MS)
Standard UV detection is fundamentally blind to structural identity, which becomes a critical liability when novel impurities arise during process chemistry scale-up or inter-laboratory stability testing. For instance, during the optimization of Nevirapine synthesis, an unknown peak was observed at a6, occasionally exceeding the 0.10% unspecified impurity limit[6].
Using an orthogonal strategy that combines LC-PDA/UV with MSⁿ (Q-TOF MS in ESI positive mode), the accurate mass of the RRT 6.4 species was determined to be m/z 309.1723. This matched a formula of C18H20N4O, revealing an additional C3H6 component compared to the API[6]. The impurity was structurally elucidated as 8-n-propyl nevirapine, a byproduct formed via the ring-opening rearrangement of cyclopropylamine under heating[6]. This highlights the absolute necessity of integrating high-resolution LC-MS techniques into inter-laboratory investigations when standard compendial methods fail to identify root causes.
References
Title: Identification of a Novel Process Impurity, Root Cause Investigation, and Its Control Strategy in Process Chemistry of Nevirapine API
Source: acs.org
URL:6
Title: Evaluation of intra- and inter-system precision for HPLC analysis of active pharmaceutical ingredients and impurities
Source: lcms.cz
URL:4
Title: Simultaneous Quantification of Nevirapine and Low-Level Impurities
Source: lcms.cz
URL:2
Title: Fast Nevirapine Impurity Profiling Using UHPLC-DAD
Source: thermofisher.com
URL:3
Title: Complete workflow for determining the content of nevirapine and related impurities
Source: thermofisher.com
URL:5
Comparative Stability Guide: Nevirapine vs. Nevirapine N-Oxide
In the development and lifecycle management of antiretroviral formulations, understanding the degradation pathways of Active Pharmaceutical Ingredients (APIs) is paramount. Nevirapine (NVP), a non-nucleoside reverse tran...
Author: BenchChem Technical Support Team. Date: April 2026
In the development and lifecycle management of antiretroviral formulations, understanding the degradation pathways of Active Pharmaceutical Ingredients (APIs) is paramount. Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the dipyridodiazepinone class, exhibits a robust stability profile under most conditions but presents specific vulnerabilities. Its primary oxidative degradant and metabolite, Nevirapine N-oxide (NVP-NO) , possesses a distinct physicochemical and stability profile that profoundly impacts formulation strategies, packaging requirements, and shelf-life determinations.
This guide objectively compares the stability of NVP and NVP-NO, detailing the mechanistic causality behind their degradation and providing field-proven, self-validating analytical protocols.
Mechanistic Causality of Degradation
To design a robust formulation, one must first understand why a molecule degrades.
The Parent API (Nevirapine):
NVP contains basic pyridine nitrogens within its tricyclic core. While highly stable to basic hydrolysis and moderate thermal stress, these electron-rich nitrogens are prime targets for electrophilic attack by reactive oxygen species (ROS) or peroxides. Under oxidative stress (e.g., exposure to
H2O2
or in vivo via Cytochrome P450 enzymes), the lone pair on the pyridine nitrogen attacks the peroxide, yielding Nevirapine N-oxide [1].
The Degradant (Nevirapine N-Oxide):
Once formed, NVP-NO introduces a new vulnerability: photolability. Aromatic N-oxides are known to undergo rapid photochemical rearrangement upon exposure to UV light. In the case of NVP-NO, UV irradiation triggers a ring-expansion or rearrangement mechanism that converts the N-oxide into a lactam impurity [2]. Therefore, while NVP itself is relatively photostable, the presence of NVP-NO as an impurity sensitizes the entire formulation to light, dictating the need for opaque or amber packaging.
Fig 1: Oxidative and photolytic degradation pathway of Nevirapine to its N-oxide and lactam.
Comparative Stability Profile
The following data synthesizes forced degradation studies conducted under ICH Q1A(R2) guidelines [1, 3]. By comparing the behavior of both compounds, analysts can establish highly specific stability-indicating assays (SIAs).
Stress Condition
Reagent / Environment
Nevirapine (NVP) Response
Nevirapine N-Oxide (NVP-NO) Response
Oxidative
3% - 30%
H2O2
, RT, 24h
Susceptible: Rapidly converts to NVP-NO.
Stable: Terminal oxidation state; highly resistant to further peroxide attack.
Acidic
0.1N - 2N HCl, 80°C, 8h
Moderately Susceptible: ~20% degradation, forming specific acid degradants [3].
Susceptible: Prone to ring-opening and cleavage at elevated temperatures.
Basic
0.1N - 5N NaOH, 60°C, 24h
Highly Stable: No significant degradation observed.
Stable: Resists basic hydrolysis.
Thermal
105°C, Solid State, 7 days
Stable: Highly resistant to dry heat.
Moderately Stable: Minor thermal degradation observed over prolonged exposure.
Photolytic
UV Light (254 nm), 1.2M lux hr
Stable: No significant degradation in pure form.
Highly Susceptible: Undergoes photorearrangement to lactam and anilinoester impurities [2].
Self-Validating Experimental Protocols
To accurately quantify NVP and NVP-NO, the analytical method must be a self-validating system. This means the protocol inherently prevents false positives/negatives through chemical quenching and orthogonal detection.
Purpose: To generate NVP-NO for method validation and standard qualification [4].
Causality Check: Unquenched peroxides will continue to degrade the API while sitting in the autosampler, leading to non-reproducible peak areas. Quenching is mandatory.
Sample Preparation: Accurately weigh 10 mg of NVP API and dissolve in 5 mL of Acetonitrile (co-solvent for solubility).
Stress Induction: Add 5 mL of 3%
H2O2
solution. Mix thoroughly and incubate at room temperature (25°C) for exactly 24 hours.
Quenching (Critical Step): Add 1 mL of 10% Sodium Thiosulfate (
Na2S2O3
) to the aliquot. Mechanism: Thiosulfate reduces residual
H2O2
to water, instantly halting the oxidation kinetics and locking the degradation profile for accurate temporal analysis.
Dilution: Dilute to a final working concentration (e.g., 100 µg/mL) using the mobile phase.
Protocol B: Stability-Indicating RP-HPLC Workflow
Purpose: Baseline separation of NVP, NVP-NO, and secondary degradants.
Causality Check: Using a Photodiode Array (PDA) detector combined with Mass Spectrometry (MS) ensures that any peak identified as NVP is 100% pure and not co-eluting with a structurally similar degradant.
Column Selection: Use a fused-core C18 column (e.g., 100 × 2.1 mm, 2.7 µm). Why? Fused-core particles provide UHPLC-like efficiency at lower backpressures, ensuring sharp peak shapes for basic amine compounds.
Mobile Phase:
Buffer (A): 10 mM Ammonium Acetate (pH adjusted to 5.0). Why? A slightly acidic pH ensures the basic nitrogens of NVP are protonated, standardizing their retention behavior and preventing peak tailing.
Solvent (B): Acetonitrile.
Gradient: 15% B to 60% B over 10 minutes.
Detection: PDA at 220 nm and 246 nm, coupled with ESI-MS.
System Validation (Mass Balance): Calculate the total peak area of the stressed sample. The sum of the remaining NVP peak area plus the N-oxide and other degradant peak areas must equal 100% (± 2%) of the unstressed control area. A failure in mass balance indicates volatile degradants or compounds permanently retained on the column.
Fig 2: Self-validating stability-indicating RP-HPLC workflow for NVP and NVP-NO.
Conclusion & Formulation Implications
The comparative stability data dictates that while Nevirapine is a highly resilient molecule, its oxidative pathway acts as a gateway to broader instability. The formation of Nevirapine N-oxide not only reduces the active dose but transforms a photostable drug product into a highly photolabile one.
Key Takeaways for Drug Development:
Excipient Selection: Avoid excipients with high peroxide values (e.g., certain grades of Povidone or PEGs) to prevent in-situ N-oxide formation [1].
Packaging: If oxidative stress cannot be entirely mitigated, the secondary risk of N-oxide photorearrangement mandates the use of UV-blocking blister packs or amber glass vials [2].
Release Testing: NVP-NO must be explicitly tracked as a specified impurity using qualified reference standards [4] during routine batch release and stability monitoring.
References
Title: Stability-indicating UHPLC method for determination of nevirapine in its bulk form and tablets: identification of impurities and degradation kinetic study.
Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed
URL: [Link]
Title: Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies.
Source: Journal of Pharmaceutical and Biomedical Analysis / ACS Publications
URL: [Link]
Title: Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine.
Source: American Journal of Analytical Chemistry / SCIRP
URL: [Link]
Validation
Pharmacopeial Standards for Nevirapine Impurities: A Comparative Analytical Guide
As the regulatory landscape for antiretroviral therapies tightens, the analytical monitoring of active pharmaceutical ingredients (APIs) and their process-related impurities has become a critical requirement in drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
As the regulatory landscape for antiretroviral therapies tightens, the analytical monitoring of active pharmaceutical ingredients (APIs) and their process-related impurities has become a critical requirement in drug development. Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1, is subject to strict impurity profiling under the United States Pharmacopeia (USP) and European Pharmacopoeia (EP)[1][2]. The International Council for Harmonisation (ICH) mandates that impurities in new drug substances be reported down to a threshold of 0.05% of the API[2].
This guide objectively compares the traditional USP-compliant High-Performance Liquid Chromatography (HPLC) methodologies against modern Ultra-High-Performance Liquid Chromatography (UHPLC) alternatives. By dissecting the causality behind chromatographic conditions and forced degradation protocols, this document provides researchers with a self-validating framework for stability-indicating assays.
Structural and Pharmacopeial Profiling of Nevirapine Impurities
The USP monographs define several specific related compounds that must be quantified during the quality control of Nevirapine anhydrous and hemihydrate forms[1][3]. These impurities originate either from the synthetic process (e.g., variations in the alkylation step) or from degradation pathways.
Table 1: Pharmacopeial Standards for Key Nevirapine Impurities
Experimental Methodologies: USP HPLC vs. Modern UHPLC
To ensure scientific integrity, analytical methods must not only separate the impurities but also maintain a linear dynamic range capable of quantifying trace degradation products without detector saturation from the highly concentrated API[2].
Protocol 1: USP-Compliant Isocratic HPLC Method
This traditional method is widely used for routine quality control and relies on specific buffer chemistries to maintain peak symmetry[3][7].
Step 1: Buffer Preparation
Action: Dissolve 2.9 g of monobasic ammonium phosphate in 800 mL of water. Adjust to pH 5.0 with 1 N sodium hydroxide, and dilute to 1000 mL[3].
Causality: Nevirapine contains a basic dipyridodiazepine core. A pH of 5.0 ensures the molecule remains predominantly unionized. This maximizes hydrophobic retention on the stationary phase and prevents the peak splitting that occurs when a compound exists in a state of partial ionization.
Step 2: Mobile Phase Formulation
Action: Mix Acetonitrile and the prepared Buffer in a 20:80 (v/v) ratio[3].
Step 3: Column Selection
Action: Utilize a Supelcosil LC-ABZ (150 mm × 4.6 mm, 5 µm) column at a flow rate of 1.0 mL/min[7][8].
Causality: The LC-ABZ is a polar-embedded alkylamide phase. It sterically shields residual surface silanols on the silica backbone, mitigating secondary ion-exchange interactions with the drug's basic nitrogen atoms. This eliminates the severe peak tailing often observed with standard C18 columns.
Step 4: System Suitability & Self-Validation
Action: Inject a system suitability solution containing 0.03 mg/mL of Nevirapine API and 0.015 mg/mL of Related Compound B[3].
Validation Criteria: The method is only valid if the chromatographic resolution (
Rs
) between the critical pair (Nevirapine and Related Compound B) is strictly greater than 6.0[8].
While the USP method is robust, it is time-consuming. Modern UHPLC methods offer high-throughput alternatives with superior sensitivity.
Step 1: Instrumentation Setup
Action: Utilize a UHPLC system equipped with a high-dynamic-range diode array detector (e.g., Thermo Scientific Vanquish DAD FG)[2].
Causality: Impurity profiling requires quantifying 0.05% impurities alongside a 100% API peak. Traditional DADs suffer from signal clipping (saturation) at the API peak. Advanced DADs with extended linear ranges allow simultaneous quantification of both the massive API peak and trace impurities down to 0.012% without requiring sample dilution[2].
Step 2: Chromatographic Execution
Action: Apply a ballistic gradient elution profile using a sub-2 µm particle C18 column[2].
Causality: A ballistic gradient rapidly increases the organic modifier concentration. This sharpens late-eluting, highly lipophilic impurities (like Impurity C) while maintaining sufficient initial aqueous conditions to resolve early eluters (like Impurity B), drastically reducing run times.
Forced Degradation: Establishing Stability-Indicating Power
To prove that an analytical method is truly "stability-indicating," the API must be subjected to forced degradation (stress testing) according to ICH Q1A guidelines[7].
Protocol 3: Stress Testing Workflow
Acidic/Basic Stress: Dilute 50 mg of Nevirapine in 0.1 N NaOH or 5 N HCl and heat to 80°C for up to 8 hours[9].
Causality (Neutralization): Samples must be neutralized prior to injection. Injecting highly acidic or basic samples temporarily alters the localized pH of the mobile phase within the column, leading to irreproducible retention times and potential dissolution of the column's silica backbone.
Oxidative Stress: Expose the API to 30%
H2O2
at room temperature[7].
Thermal/Photolytic Stress: Expose solid powder to 105°C for 48 hours, or UV light (254 nm)[7][9].
Workflow comparing traditional USP HPLC and modern UHPLC for Nevirapine forced degradation profiling.
Quantitative Performance Comparison
When selecting a method for Nevirapine impurity profiling, laboratories must weigh the regulatory safety of the USP method against the efficiency and sensitivity of modern UHPLC systems.
A Comprehensive Guide to the Safe Disposal of Nevirapine N10-Oxide
This guide provides essential safety and logistical information for the proper disposal of Nevirapine N10-Oxide. As a primary metabolite of the non-nucleoside reverse transcriptase inhibitor Nevirapine, it is imperative...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the proper disposal of Nevirapine N10-Oxide. As a primary metabolite of the non-nucleoside reverse transcriptase inhibitor Nevirapine, it is imperative that Nevirapine N10-Oxide be handled with the same level of caution as the parent compound. This document synthesizes technical data with field-proven best practices to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined are grounded in authoritative regulatory standards and are designed to be a self-validating system for your laboratory's waste management protocol.
While specific safety data for Nevirapine N10-Oxide is limited, the precautionary principle dictates that its disposal should follow the guidelines established for Nevirapine and other hazardous pharmaceutical wastes.
Hazard Identification and Risk Assessment
Nevirapine is classified as a hazardous substance, and by extension, its metabolites should be treated as such. The primary risks associated with Nevirapine, which inform the handling procedures for its N10-Oxide metabolite, include acute oral toxicity, skin and eye irritation, and long-term adverse effects on aquatic life.[1][2]
A thorough risk assessment is the foundational step for safe handling. Before commencing any work that will generate Nevirapine N10-Oxide waste, it is crucial to identify potential routes of exposure (inhalation, ingestion, skin contact) and implement control measures.[3][4]
Table 1: Hazard Profile of Parent Compound (Nevirapine)
Long-term carcinogenicity studies in mice and rats were carried out with nevirapine.[5] Cytotoxic substances may have carcinogenic, mutagenic, or teratogenic effects.[6][7]
A multi-layered approach to PPE is mandatory to prevent exposure during the handling and disposal of Nevirapine N10-Oxide waste. The Occupational Safety and Health Administration (OSHA) requires employers to provide, and ensure the use of, appropriate PPE.[8][9]
Step-by-Step PPE Protocol:
Gloves: Wear double gloves made of latex, nitrile, or other material that meets the ASTM standard for chemotherapy gloves.[10] Inspect gloves for any defects before use.[11] All contaminated gloves should be disposed of as hazardous waste.[10]
Gown: A disposable, impervious gown that closes in the back should be worn.[2] This provides a barrier against splashes and aerosol contamination.
Eye and Face Protection: Use tightly fitting safety goggles or a face shield to protect against splashes and sprays.[1][11]
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator is required.[1][11] This is particularly critical during spill cleanup or when handling powdered forms of the compound.
Waste Segregation and Containment: A Step-by-Step Guide
Proper segregation at the point of generation is critical for a safe and compliant waste stream. All containers must be clearly labeled to avoid accidental mishandling.[12]
Methodology for Waste Segregation:
Designate a Waste Accumulation Area: Establish a specific area within the laboratory for the collection of Nevirapine N10-Oxide waste. This area should be clearly marked.
Use Designated Containers:
Sharps Waste: All needles, syringes, and contaminated glass vials must be placed in a puncture-resistant, leak-proof sharps container clearly labeled "HAZARDOUS DRUG WASTE ONLY" or with a cytotoxic sticker.[7][12]
Non-Sharps Solid Waste: Contaminated PPE (gloves, gowns), lab consumables (e.g., pipette tips, absorbent pads), and other solid materials must be placed in a thick, leak-proof plastic bag, often colored differently (e.g., yellow with a purple stripe) to distinguish it as cytotoxic waste.[6][12] This bag must be kept within a rigid, covered container labeled "HAZARDOUS DRUG WASTE ONLY".[12]
Liquid Waste: Aqueous and solvent-based liquid waste containing Nevirapine N10-Oxide must be collected in a dedicated, sealed, and shatter-proof container. This container must be clearly labeled with the chemical contents and the "Hazardous Waste" designation. Avoid mixing incompatible waste streams.[5]
Container Management: Do not overfill waste containers. Seal containers when they are three-quarters full to prevent spills and facilitate safe transport.[12]
Spill Management Protocol
Prompt and correct management of spills is essential to mitigate exposure risks.[3]
Emergency Spill Cleanup Steps:
Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE ensemble described in Section 2.
Contain the Spill: For liquid spills, use absorbent pads to surround and cover the spill. For solid spills, gently cover the area with damp absorbent material to avoid generating dust.
Clean the Area: Starting from the outer edge and working inward, carefully clean the spill area. Use a detergent solution followed by a thorough rinse with water.[13]
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous drug waste, following the segregation guidelines in Section 3.[13]
Report the Incident: Document the spill and the cleanup procedure according to your institution's safety protocols.
Disposal Workflow and Decision Logic
The disposal of Nevirapine N10-Oxide is governed by a strict regulatory framework. The final disposal method must comply with federal, state, and local regulations.[5][14] The U.S. Environmental Protection Agency (EPA) regulates this type of waste under the Resource Conservation and Recovery Act (RCRA).[15][16]
Diagram 1: Disposal Decision Workflow for Nevirapine N10-Oxide Waste